PhIP-d3
Description
Properties
IUPAC Name |
6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVKZNNCIHJZLS-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670097 | |
| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-13-1 | |
| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PhIP-d3 CAS number and supplier information
An in-depth examination of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (PhIP-d3), its biological implications, and analytical methodologies.
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the deuterated heterocyclic amine, this compound. This document outlines its chemical properties, supplier details, the biological activities of its non-deuterated analogue PhIP, including its role in signaling pathways, and detailed experimental protocols for its study.
Compound Information and Supplier Details
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (this compound) is the deuterated form of PhIP, a well-documented carcinogen formed during the cooking of meat and fish at high temperatures. The deuterated analogue serves as an invaluable internal standard for accurate quantification in analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.
| Property | Value | Citation(s) |
| Chemical Name | 2-Amino-1-methyl-d3-6-phenylimidazo[4,5-b]pyridine | [1][2] |
| CAS Number | 210049-13-1 | [1][2][3] |
| Molecular Formula | C₁₃H₉D₃N₄ | [1][4] |
| Molecular Weight | 227.28 g/mol | [1][4] |
| Primary Use | Isotope-labeled internal standard for PhIP analysis | [3] |
Table 1: Chemical and Physical Properties of this compound.
Several chemical suppliers offer this compound for research purposes. The following table lists some of the known suppliers.
| Supplier | Purity | Available Quantities |
| BOC Sciences | ≥98% by HPLC | Inquire |
| Clinivex | Inquire | Inquire |
| Axios Research | Inquire | Inquire |
| LGC Standards | Inquire | Inquire |
| MedchemExpress | Inquire | Inquire |
Table 2: Supplier Information for this compound. [1][2][4]
Biological Activity and Signaling Pathways of PhIP
The biological effects of this compound are considered identical to those of PhIP. The primary role of deuteration is to provide a mass shift for analytical detection without altering the compound's chemical behavior in biological systems. PhIP is recognized as a genotoxic carcinogen that can initiate and promote tumor development through various mechanisms.
Metabolic Activation and Genotoxicity
PhIP requires metabolic activation to exert its carcinogenic effects. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, in the liver. The activation involves the N-hydroxylation of PhIP to form N-hydroxy-PhIP. This intermediate can then be further metabolized by N-acetyltransferases or sulfotransferases to form reactive esters that readily bind to DNA, forming PhIP-DNA adducts. These adducts can lead to mutations and genomic instability, contributing to carcinogenesis.
Figure 1: Metabolic Activation Pathway of PhIP. This diagram illustrates the enzymatic conversion of PhIP into a reactive species that can form DNA adducts, leading to carcinogenesis.
DNA Damage Response
The formation of PhIP-DNA adducts triggers a cellular DNA damage response. This response involves the activation of key tumor suppressor proteins such as p53 and the cyclin-dependent kinase inhibitor p21. The activation of the p53/p21 pathway can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis.
Figure 2: PhIP-Induced DNA Damage Response Pathway. This diagram shows the activation of the p53 and p21 pathways in response to PhIP-induced DNA damage.
Estrogenic and Pro-proliferative Effects
In addition to its genotoxic properties, PhIP exhibits estrogenic activity and can promote cell proliferation, even in estrogen receptor (ER)-negative cells. At low, environmentally relevant concentrations, PhIP has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This activation can lead to increased cell growth and proliferation, contributing to the promotional phase of carcinogenesis.
Figure 3: PhIP-Induced MAPK Signaling and Cell Proliferation. This diagram illustrates how low doses of PhIP can activate the MAPK pathway, leading to increased cell proliferation and tumor promotion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of PhIP. This compound is an essential component in the analytical methods for quantifying PhIP and its metabolites.
Cell Culture
The human breast epithelial cell line MCF-10A is a common model for studying the effects of PhIP.
-
Culture Medium: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 10 µg/mL insulin, 0.5 µg/mL hydrocortisone, and 100 ng/mL cholera toxin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days to prevent senescence. Use a suitable dissociation reagent like TrypLE.
Western Blotting for p53, p21, and Phosphorylated MAPK
This protocol is used to detect changes in protein expression and activation in response to PhIP treatment.
-
Cell Lysis: After treatment with PhIP, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, phosphorylated ERK (a key MAPK), or total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed MCF-10A cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
PhIP Treatment: Treat the cells with various concentrations of PhIP for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LC-MS/MS Analysis of PhIP and its Metabolites
This method allows for the sensitive and specific quantification of PhIP and its metabolites, using this compound as an internal standard.
-
Sample Preparation:
-
To a biological sample (e.g., cell lysate, plasma, tissue homogenate), add a known amount of this compound internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid to improve ionization.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for PhIP, its metabolites (e.g., N-hydroxy-PhIP), and this compound.
-
-
Quantification:
-
Calculate the concentration of PhIP and its metabolites by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.
-
Figure 4: Experimental Workflow for LC-MS/MS Analysis of PhIP. This diagram outlines the key steps in the quantitative analysis of PhIP using this compound as an internal standard.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and Activation of Mitogen-Activated Protein Kinase Kinases-3 and -6 in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of PhIP-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in the bioanalysis of trace-level compounds, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles and practical applications of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (PhIP-d3) as a deuterated internal standard for the quantification of its carcinogenic analogue, PhIP. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for robust and reliable quantification, mitigating the challenges posed by complex biological matrices.
The Core Principle: Isotope Dilution Mass Spectrometry
The efficacy of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This compound is a synthetic version of PhIP where three hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (PhIP) and the internal standard (this compound), while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.
By introducing a known amount of this compound into a sample at the earliest stage of preparation, it serves as a perfect mimic for the native PhIP. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by a proportional loss or variation in the this compound signal. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration, irrespective of many common sources of analytical error.[1][2]
Mechanism of Action and Workflow
The fundamental workflow for utilizing this compound as an internal standard in a quantitative LC-MS/MS analysis is a multi-step process designed to ensure accuracy and reproducibility.
Metabolic Activation of PhIP
Understanding the metabolic fate of PhIP is crucial for interpreting analytical results, especially in toxicological and cancer research. PhIP undergoes metabolic activation primarily by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-PhIP. This intermediate can be further metabolized by Phase II enzymes, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs), to form reactive species that can bind to DNA, forming adducts. These DNA adducts are implicated in the carcinogenic process.
Experimental Protocols
The following are detailed methodologies for the analysis of PhIP using this compound as an internal standard. These protocols are generalized and may require optimization based on the specific matrix and instrumentation.
Sample Preparation: Extraction from Biological Matrices (e.g., Plasma, Tissue)
-
Homogenization: Weigh approximately 1 g of tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline). For plasma samples, use directly.
-
Spiking: To a 1 mL aliquot of homogenate or plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution). Vortex briefly.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.[1][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The gradient should be optimized to ensure co-elution of PhIP and this compound and separation from matrix interferences.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PhIP: Precursor ion (Q1) m/z 225.1 -> Product ion (Q3) m/z 210.1
-
This compound: Precursor ion (Q1) m/z 228.1 -> Product ion (Q3) m/z 213.1 (Note: These transitions should be optimized for the specific instrument used.)
-
Data Presentation: Quantitative Performance Metrics
The use of this compound as an internal standard significantly improves the quantitative performance of PhIP analysis. The following tables summarize typical performance characteristics from validated bioanalytical methods.
Table 1: Method Validation Parameters for PhIP Quantification using this compound
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
Table 2: Recovery and Matrix Effect Data
| Parameter | PhIP | This compound |
| Extraction Recovery (%) | ||
| Plasma | 85 - 95 | 87 - 96 |
| Liver Tissue | 80 - 90 | 82 - 92 |
| Matrix Effect (%) | ||
| Plasma | 90 - 110 | 92 - 108 |
| Liver Tissue | 88 - 105 | 90 - 107 |
Data presented in these tables are representative values compiled from various bioanalytical studies and should be considered as a general guide. Actual values will vary depending on the specific method and matrix.
Logical Relationship for Quantification
The quantification of PhIP is based on the linear relationship between the concentration of the analyte and the ratio of its peak area to that of the internal standard. A calibration curve is constructed using standards of known PhIP concentrations, each containing the same fixed amount of this compound.
Conclusion
The use of this compound as a deuterated internal standard is an indispensable tool for the accurate and precise quantification of PhIP in complex biological matrices. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations in sample preparation and instrumental analysis. This technical guide provides a comprehensive overview of the principles, methodologies, and expected performance characteristics for the application of this compound in a research and drug development setting. By adhering to these principles and protocols, scientists can generate high-quality, reliable data for toxicological assessments, pharmacokinetic studies, and cancer research.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of PhIP-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-methyl-d3-6-phenylimidazo[4,5-b]pyridine (PhIP-d3) is the deuterated analogue of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant heterocyclic amine found in cooked meats. PhIP is a known carcinogen, and its deuterated form, this compound, serves as a valuable internal standard for quantitative analysis in various biological matrices. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside relevant information on the biological pathways of its non-deuterated counterpart, PhIP.
Physical and Chemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₉D₃N₄ | [1] |
| Molecular Weight | 227.28 g/mol | [1] |
| Appearance | White to Beige Solid | [2] |
| Melting Point | 332-335 °C | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [2] |
| IUPAC Name | 2-amino-1-(trideuteriomethyl)-6-phenylimidazo[4,5-b]pyridine | [2] |
| Synonyms | 1-(Methyl-d3)-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine; this compound | [1] |
| CAS Number | 210049-13-1 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, methods for its non-deuterated analogue, PhIP, can be adapted.
Synthesis of PhIP (Adaptable for this compound)
A reported synthesis of PhIP involves a six-step process starting from 2,3-diaminopyridine.[3][4] To synthesize this compound, a deuterated methylating agent would be required in the appropriate step. The key steps for the synthesis of PhIP are outlined below:
-
Protection of 2,3-diaminopyridine: The amino groups of 2,3-diaminopyridine are protected, for example, using benzyl chloroformate.[3]
-
Methylation: The protected intermediate is methylated. For this compound synthesis, a deuterated methyl source such as deuterated methyl iodide (CD₃I) would be used here.
-
Cyclization: The imidazo[4,5-b]pyridine ring system is formed using a suitable ring closure reagent.[3]
-
Deprotection: The protecting groups are removed.
-
Bromination: A bromine atom is introduced at the 6-position of the imidazo[4,5-b]pyridine core.
-
Suzuki Coupling: The final step involves a Suzuki coupling reaction to introduce the phenyl group at the 6-position using phenylboronic acid.[3][4]
A detailed, step-by-step protocol for the synthesis of PhIP can be found in the cited literature and would require optimization for the use of deuterated reagents to produce this compound.
Purification
Purification of PhIP is typically achieved through recrystallization from a suitable solvent, such as methanol.[3] For analytical purposes, purification can also be carried out using high-performance liquid chromatography (HPLC).[5] Similar methods would be applicable for the purification of this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): A method for the analysis of PhIP in biological matrices like urine and feces has been developed using GC-MS with negative ion chemical ionization. This method utilizes a deuterium-labeled internal standard, such as this compound, for accurate quantification.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS/MS methods have been developed for the sensitive and selective determination of PhIP and its metabolites. These methods often involve solid-phase extraction for sample cleanup.[7] this compound is an ideal internal standard for such assays.
Spectral Data
1H NMR of PhIP
The 1H NMR spectrum of PhIP would show characteristic signals for the aromatic protons on the pyridine and phenyl rings, as well as a singlet for the N-methyl protons. In the spectrum of this compound, the singlet corresponding to the N-methyl protons would be absent due to the deuterium substitution.
13C NMR of PhIP
The 13C NMR spectrum of PhIP displays signals for all 13 carbon atoms in the molecule.[4] The chemical shift of the deuterated methyl carbon in this compound would be expected to show a characteristic triplet in the proton-coupled 13C NMR spectrum due to coupling with deuterium (spin I=1).
Mass Spectrometry of PhIP
The mass spectrum of PhIP shows a molecular ion peak corresponding to its molecular weight.[8][9] For this compound, the molecular ion peak would be shifted by +3 m/z units due to the three deuterium atoms. The fragmentation pattern would be expected to be similar to that of PhIP, with fragments containing the deuterated methyl group showing a corresponding mass shift.
Biological Signaling Pathways (of PhIP)
While specific biological studies on this compound are lacking, extensive research has been conducted on the metabolic activation and signaling pathways of its non-deuterated counterpart, PhIP. This compound is primarily used as a stable isotope-labeled standard in studies investigating these pathways.
Metabolic Activation of PhIP
PhIP requires metabolic activation to exert its carcinogenic effects. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[10][11][12] The activation involves the N-hydroxylation of the exocyclic amino group, forming N-hydroxy-PhIP. This intermediate can then be further activated by sulfotransferases or N-acetyltransferases to form reactive species that can bind to DNA, leading to mutations.[10]
Metabolic activation pathway of PhIP.
PhIP-Induced Signaling Cascades
PhIP has been shown to modulate several intracellular signaling pathways, contributing to its carcinogenic properties. These include the JAK/STAT and MAPK signaling cascades.[3]
JAK/STAT Pathway: PhIP can initiate leptin signaling, which in turn activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] This can lead to the expression of genes involved in inflammation, cell proliferation, and survival.
PhIP-induced JAK/STAT signaling cascade.
MAPK Pathway: PhIP can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[3] This pathway is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
PhIP-induced MAPK signaling cascade.
Conclusion
This compound is an essential tool for the accurate quantification of the carcinogen PhIP in biological and environmental samples. While detailed physicochemical and experimental data for this compound are limited, its properties can be largely inferred from its non-deuterated analogue. The understanding of PhIP's metabolic activation and its impact on critical signaling pathways like JAK/STAT and MAPK underscores the importance of continued research into its mechanisms of carcinogenicity, for which this compound will remain a vital analytical standard. Further studies are warranted to fully characterize the physical, chemical, and spectral properties of this compound to support its role in advanced analytical methodologies.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 11. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling of PhIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic aromatic amine (HAA) found in cooked meats and is classified as a probable human carcinogen.[1] Understanding its metabolic activation, mechanism of DNA adduct formation, and ultimate fate in biological systems is crucial for assessing its carcinogenic risk and developing potential mitigation strategies. Isotopic labeling, the technique of replacing specific atoms in a molecule with their isotopes, is an indispensable tool in these investigations.[2] By introducing stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the PhIP molecule, researchers can trace its journey through complex biological matrices, elucidate metabolic pathways, and quantify its interaction with macromolecules like DNA.[3][4]
This technical guide provides a comprehensive overview of the isotopic labeling of PhIP, intended for researchers, scientists, and drug development professionals. It covers the synthesis of isotopically labeled PhIP, its application in metabolic and DNA adduct studies, and the analytical techniques used for its detection and quantification.
Metabolic Activation of PhIP
The carcinogenicity of PhIP is dependent on its metabolic activation to reactive electrophiles that can bind to DNA. This process is primarily initiated by cytochrome P450 (CYP) enzymes.[5][6] The key metabolic activation pathway involves the N-hydroxylation of the exocyclic amino group of PhIP to form N-hydroxy-PhIP. This reaction is predominantly catalyzed by CYP1A2, with minor contributions from CYP1A1 and CYP1B1.[5][7] Subsequent activation steps can involve O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs), leading to the formation of highly reactive esters that can covalently bind to DNA, primarily at the C8 position of guanine.[6]
Synthesis of Isotopically Labeled PhIP
General Synthetic Approach
A common route to PhIP involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the phenyl group.[8] This provides opportunities to introduce isotopic labels into different parts of the molecule.
Experimental Protocol: Synthesis of Deuterium-Labeled PhIP (d₅-PhIP)
This protocol is a representative method adapted from the literature for the synthesis of pentadeuterated PhIP, where the phenyl ring is labeled with deuterium.[2][10]
Materials:
-
d₆-Benzene (deuterium source)
-
Other necessary reagents for the multi-step synthesis of the PhIP core structure
-
Palladium catalyst (for Suzuki coupling)
-
Appropriate solvents (e.g., dioxane, ethanol)
-
Potassium carbonate solution
Procedure:
-
Synthesis of d₅-Phenylboronic Acid: Prepare d₅-phenylboronic acid from d₆-benzene following standard organometallic procedures. This will be the source of the deuterated phenyl ring.
-
Synthesis of the Brominated PhIP Precursor: Synthesize 2-amino-6-bromo-1-methylimidazo[4,5-b]pyridine from commercially available starting materials as described in the literature.[8]
-
Suzuki Coupling:
-
In a round-bottom flask, dissolve the 2-amino-6-bromo-1-methylimidazo[4,5-b]pyridine and a slight excess of d₅-phenylboronic acid in a mixture of dioxane and ethanol.
-
Add an aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling with an inert gas (e.g., argon).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up to remove inorganic salts and the catalyst.
-
Purify the crude product by column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure d₅-PhIP.
-
-
Characterization:
-
Confirm the identity and isotopic enrichment of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]
-
Application of Isotopically Labeled PhIP in DNA Adduct Analysis
Isotopically labeled PhIP is crucial as an internal standard for the accurate quantification of PhIP-DNA adducts in biological samples using isotope dilution mass spectrometry.[12] This technique allows for the correction of sample loss during extraction and analysis, leading to highly accurate results.
Experimental Protocol: Quantification of PhIP-DNA Adducts by LC-MS/MS
This protocol outlines a general procedure for the analysis of the major PhIP-DNA adduct, N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP), in DNA samples.[12][13][14]
Materials:
-
Isotopically labeled PhIP-DNA adduct standard (e.g., [¹³C₁₀]-dG-C8-PhIP or [d₅]-dG-C8-PhIP)
-
DNA sample
-
Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Solvents for solid-phase extraction (SPE) (e.g., methanol, water)
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
DNA Extraction: Isolate DNA from the tissue or cell sample of interest using standard protocols.
-
Sample Spiking: Add a known amount of the isotopically labeled dG-C8-PhIP internal standard to the DNA sample.
-
Enzymatic Digestion:
-
Digest the DNA to individual deoxynucleosides using an optimized cocktail of enzymes. This typically involves sequential incubation with DNase I, nuclease P1, and alkaline phosphatase.
-
Ensure complete digestion to release all adducted and non-adducted nucleosides.
-
-
Solid-Phase Extraction (SPE):
-
Enrich the adducted nucleosides from the bulk of unmodified nucleosides using a suitable SPE cartridge (e.g., C18).
-
Wash the cartridge to remove interfering substances.
-
Elute the adducted nucleosides with an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried eluate in a suitable solvent for injection.
-
Separate the nucleosides using a reverse-phase HPLC column with a gradient of water and acetonitrile containing a small amount of formic acid.
-
Detect and quantify the native dG-C8-PhIP and the isotopically labeled internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
-
Data Analysis:
-
Calculate the amount of dG-C8-PhIP in the original sample by comparing the peak area ratio of the native adduct to the internal standard against a calibration curve.
-
Data Presentation
Quantitative Data on PhIP-DNA Adducts
The use of isotopically labeled standards has enabled the accurate quantification of PhIP-DNA adducts in various tissues. The levels of these adducts can vary significantly depending on the tissue type, exposure dose, and individual metabolic capacity.
| Tissue | Adduct Level (adducts per 10⁸ nucleotides) | Reference |
| Human Mammary Tissue | 1.8 - 9.7 | [5] |
| Human Prostate | Detected | [12] |
| Rat Colon | Dose-dependent | [12] |
Table 1: Representative Levels of PhIP-DNA Adducts in Different Tissues.
Isotopic Mass Shifts for Labeled PhIP
The choice of isotopic label determines the mass shift observed in mass spectrometry, which is fundamental for distinguishing the labeled compound from its unlabeled counterpart.
| Isotopic Label | Number of Labeled Atoms | Nominal Mass Shift (Da) |
| Deuterium (²H) | 5 (on phenyl ring) | +5 |
| Carbon-13 (¹³C) | 10 (all carbons) | +10 |
| Nitrogen-15 (¹⁵N) | 4 (all nitrogens) | +4 |
Table 2: Expected Nominal Mass Shifts for Isotopically Labeled PhIP.
Conclusion
Isotopic labeling of PhIP is a powerful and essential technique for advancing our understanding of its role in carcinogenesis. The ability to synthesize PhIP with specific isotopic labels provides the necessary tools for accurate quantification of its DNA adducts and for tracing its metabolic fate. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working to unravel the complexities of PhIP's biological activity and to assess its risk to human health. Continued advancements in synthetic chemistry and analytical instrumentation will further enhance the precision and scope of studies involving isotopically labeled PhIP.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mr.copernicus.org [mr.copernicus.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for PhIP-d3 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, purification, and analytical characterization of the deuterated analytical standard, 2-Amino-1-methyl-d3-6-phenylimidazo[4,5-b]pyridine (PhIP-d3). This document is intended to serve as a comprehensive resource for researchers utilizing this compound in various scientific applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.
Commercial Availability
This compound is available from several reputable suppliers of chemical reference standards. The table below summarizes key information from prominent vendors. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier for detailed batch-specific information.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity |
| BOC Sciences | 210049-13-1 | 210049-13-1 | C₁₃H₉D₃N₄ | 227.28 | ≥98% by HPLC; ≥99% atom D |
| Clinivex | Inquire | 210049-13-1 | C₁₃H₉D₃N₄ | 227.28 | Inquire |
| Santa Cruz Biotechnology | sc-217843 | 210049-13-1 | C₁₃H₉D₃N₄ | 227.28 | Inquire |
| LGC Standards | TRC-A617001 | 210049-13-1 | C₁₃H₉D₃N₄ | 227.28 | Inquire |
Table 1: Commercial Suppliers and Product Specifications for this compound. Note: Information may vary by batch and is subject to change. Please consult the supplier's website and Certificate of Analysis for the most current data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | 2-Amino-1-(methyl-d3)-6-phenylimidazo[4,5-b]pyridine, this compound |
| Appearance | White to Beige Solid |
| Solubility | Soluble in DMSO (Slightly, Heated), Methanol (Slightly, Heated)[] |
| Storage Conditions | Recommended storage is at room temperature, protected from light and moisture, in a tightly sealed container. For long-term storage, refer to the supplier's specific recommendations on the Certificate of Analysis.[2] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from the established synthesis of unlabeled PhIP. The key modification is the introduction of a deuterated methyl group, typically using a deuterated methylating agent such as iodomethane-d3 (CD₃I). The following is a plausible multi-step synthesis protocol.
Figure 1: Plausible Synthetic Pathway for this compound. This diagram illustrates a potential multi-step synthesis of this compound, starting from 2-Amino-3-nitropyridine and incorporating a deuterated methyl group in the initial step.
Detailed Methodology:
-
N-methylation of 2-Amino-3-nitropyridine: 2-Amino-3-nitropyridine is reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to yield 2-(methyl-d3-amino)-3-nitropyridine.
-
Reduction of the Nitro Group: The nitro group of 2-(methyl-d3-amino)-3-nitropyridine is reduced to an amino group to form 2-(methyl-d3-amino)-3-aminopyridine. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
-
Imidazole Ring Formation: The resulting diamine is then cyclized to form the imidazole ring. A common method involves reaction with cyanogen bromide (BrCN).
-
Bromination: The imidazopyridine core is selectively brominated at the 6-position using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂).
-
Suzuki Coupling: The final step involves a palladium-catalyzed Suzuki coupling reaction between the 6-bromo intermediate and phenylboronic acid to introduce the phenyl group at the 6-position, yielding the final product, this compound.
Purification of this compound Standard
Purification of the synthesized this compound is critical to ensure its suitability as an analytical standard. A multi-step purification process is typically employed.
Figure 2: General Purification Workflow for this compound. This diagram outlines the typical steps involved in the purification of the this compound analytical standard to achieve high purity.
Detailed Methodology:
-
Flash Column Chromatography: The crude product from the synthesis is first subjected to flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of dichloromethane and methanol, is used to remove major impurities.
-
Solvent Evaporation: The fractions containing the desired product are combined, and the solvent is removed under reduced pressure.
-
Preparative High-Performance Liquid Chromatography (HPLC): The partially purified product is further purified by preparative reverse-phase HPLC using a C18 column. A gradient of acetonitrile in water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is typically used as the mobile phase.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to assess their purity.
-
Final Product Isolation: The pure fractions are combined, and the solvent is removed, often by lyophilization, to yield the final high-purity this compound analytical standard.
Analytical Characterization and Quality Control
The identity, purity, and isotopic enrichment of the final this compound standard are confirmed using a combination of analytical techniques.
Figure 3: Analytical Workflow for Quality Control of this compound. This diagram shows the key analytical techniques used to confirm the identity, purity, and isotopic enrichment of the this compound analytical standard.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is used to confirm the structure of the molecule. The absence of a signal corresponding to the N-methyl protons and the presence of other characteristic aromatic proton signals would be expected. The solvent used is typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation by showing the expected number of carbon signals with appropriate chemical shifts.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for both qualitative and quantitative analysis. For characterization, the fragmentation pattern of the parent ion is analyzed to confirm the structure. For quantification, specific multiple reaction monitoring (MRM) transitions are used. A common transition for this compound would be the fragmentation of the protonated molecule [M+H]⁺.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Analysis: The purity of the this compound standard is determined by HPLC with UV detection. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water containing a modifier like formic acid. The purity is typically reported as the percentage of the main peak area relative to the total peak area.
-
-
Isotopic Purity Assessment:
-
The isotopic purity (deuterium enrichment) is determined by mass spectrometry. By analyzing the relative intensities of the molecular ions corresponding to the deuterated (d3) and non-deuterated (d0) forms, the percentage of deuterium incorporation can be calculated. This is a critical parameter for an internal standard.[3][4]
-
Conclusion
The commercial availability of high-purity this compound analytical standard is crucial for researchers in the fields of toxicology, pharmacology, and drug metabolism. This technical guide provides a comprehensive overview of its commercial sources, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analytical characterization. The provided workflows and methodologies are intended to assist researchers in the effective use and quality assessment of this important analytical standard. It is always recommended to consult the supplier's Certificate of Analysis for batch-specific data and to follow appropriate laboratory safety procedures when handling this compound.
References
- 2. clinivex.com [clinivex.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
Stability of PhIP-d3 in Various Solvents: An In-depth Technical Guide
Disclaimer: Publicly available, quantitative stability data specifically for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (PhIP-d3) in various organic solvents is limited. The following guide is based on available information for the non-deuterated form, PhIP, general principles of the stability of deuterated compounds, and best practices for handling heterocyclic amines.
Introduction
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant mutagenic heterocyclic amine found in cooked meat and fish.[1] Its deuterated isotopologue, this compound, is commonly used as an internal standard in analytical methods for the quantification of PhIP. For researchers, scientists, and drug development professionals, understanding the stability of this compound in various solvents is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the known stability of PhIP and inferential information for this compound, along with recommended experimental protocols for stability assessment.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 | N/A |
| Abbreviation | This compound | N/A |
| CAS Number | Not specified | N/A |
| Molecular Formula | C₁₃H₉D₃N₄ | N/A |
| Molecular Weight | 227.28 g/mol | N/A |
| Appearance | Crystalline solid | [2] |
| Melting Point | 327–328 °C (for PhIP) | [3] |
Stability of PhIP and Inferences for this compound
General Stability:
The non-deuterated PhIP is reported to be stable under moderately acidic and alkaline conditions.[3] Chemical suppliers of PhIP state that it is stable for at least two years when stored as a crystalline solid at -20°C.[2] For other deuterated compounds, such as Phytanic Acid-d3, a stability of at least two years in an ethanol solution at -20°C is reported.[4] This suggests that this compound, when stored under similar conditions, is also expected to be stable. Deuteration is not expected to significantly alter the chemical stability of the PhIP molecule with respect to factors like hydrolysis or oxidation under typical laboratory conditions. The primary effect of deuteration is the strengthening of the C-D bond compared to the C-H bond, which can slow down metabolic processes involving the cleavage of these bonds, but this is less relevant for in-solution stability in the absence of enzymatic activity.
Solvent-Specific Considerations:
The choice of solvent can influence the long-term stability of this compound in solution. Aprotic polar solvents are generally preferred for dissolving and storing many organic compounds.
-
Dimethyl Sulfoxide (DMSO): PhIP is soluble in DMSO.[2][3] DMSO is a common solvent for stock solutions in biological assays. It is generally considered a good solvent for long-term storage at low temperatures, although it is hygroscopic and should be stored under anhydrous conditions.
-
Methanol and Ethanol: PhIP is soluble in methanol and ethanol.[2][3] Alcohols are protic solvents and can potentially participate in hydrogen bonding. While PhIP is generally stable, long-term storage in alcoholic solutions at room temperature might be less ideal than in aprotic solvents. For extended storage, it is advisable to keep these solutions at -20°C or lower.
-
Acetonitrile: While specific data for PhIP solubility in acetonitrile is not provided in the search results, it is a common aprotic polar solvent used in analytical chemistry (e.g., HPLC). The stability of amines in acetonitrile is generally good.
-
Aqueous Solutions: The solubility of PhIP in aqueous buffers is low.[2] For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. The stability in the final aqueous solution will depend on the pH and the presence of other components.
Data Presentation: Solubility and Storage of PhIP
The following table summarizes the available solubility and storage information for PhIP, which can be used as a guide for this compound.
| Solvent | Solubility | Recommended Storage (as solution) |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | -20°C, protected from light |
| Dimethylformamide (DMF) | 10 mg/mL | -20°C, protected from light |
| Ethanol | 15 mg/mL | -20°C, protected from light |
| Methanol | Soluble | -20°C, protected from light |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Short-term at 4°C or long-term at -20°C |
Experimental Protocols for Stability Assessment
For researchers wishing to conduct their own stability studies on this compound in a specific solvent, the following general protocol can be adapted.
Objective: To determine the stability of a this compound solution in a given solvent under specified storage conditions.
Materials:
-
This compound standard
-
High-purity solvent (e.g., HPLC-grade DMSO, methanol, acetonitrile)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
A suitable HPLC column (e.g., C18)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Aliquot the stock solution into several amber glass vials.
-
Prepare multiple sets of samples for analysis at different time points.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., room temperature (25°C), refrigerated (4°C), and frozen (-20°C)).
-
Protect the samples from light.
-
-
Analysis:
-
At specified time intervals (e.g., day 0, 1 week, 2 weeks, 1 month, 3 months), retrieve a set of vials from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
An initial analysis at day 0 will serve as the baseline.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
A common criterion for stability is the retention of at least 90-95% of the initial concentration.
-
If significant degradation is observed, attempt to identify the degradation products using LC-MS.
-
Mandatory Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
Factors Influencing the Stability of this compound in Solution
References
- 1. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its Deuterated Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly known as PhIP, is the most abundant heterocyclic amine (HCA) formed during the high-temperature cooking of meat and fish.[1] It is classified as "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services National Toxicology Program.[1] PhIP is a potent mutagen that has been shown to induce tumors in multiple organs in animal models, including the colon, prostate, and mammary glands.[1][2] This technical guide provides a comprehensive overview of PhIP, its metabolic activation, mechanisms of action, and the role of its deuterated analogues in analytical and metabolic research.
Deuterated analogues of PhIP serve as invaluable tools in the study of its metabolism and quantification. In mass spectrometry-based bioanalysis, deuterated internal standards are considered the gold standard for achieving high accuracy and precision.[3][4] By replacing one or more hydrogen atoms with deuterium, the chemical properties of the molecule remain nearly identical to the parent compound, while the mass difference allows for precise quantification and correction for experimental variability.[3][5]
Metabolic Activation and Genotoxicity of PhIP
PhIP itself is not genotoxic. It requires metabolic activation to exert its carcinogenic effects. This process is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, in the liver.[6][7]
The key steps in the metabolic activation of PhIP are:
-
N-hydroxylation: CYP1A2 catalyzes the N-hydroxylation of the exocyclic amino group of PhIP to form N-hydroxy-PhIP.[7][8] This is a critical activation step.
-
O-esterification: The N-hydroxy-PhIP is then further activated by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), through O-esterification.[7][9] This generates highly reactive N-acetoxy-PhIP or N-sulfonyloxy-PhIP esters.
-
DNA Adduct Formation: These reactive esters can then covalently bind to the DNA of target cells, forming PhIP-DNA adducts.[9][10] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[11]
The formation of PhIP-DNA adducts has been observed in various tissues, including the colon, prostate, and mammary glands, which are target organs for PhIP-induced carcinogenicity.[12][13]
References
- 1. azimuth-corp.com [azimuth-corp.com]
- 2. researchgate.net [researchgate.net]
- 3. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of the food-derived mutagen/carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organ distinctive mutagenicity in MutaMouse after short-term exposure to PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols [moorescancercenter.ucsd.edu]
- 12. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 13. An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of PhIP Using PhIP-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic aromatic amine (HAA) found in cooked meats and is a potent mutagen and carcinogen. Accurate quantification of PhIP in biological and food matrices is crucial for toxicological studies, human exposure assessment, and cancer risk evaluation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as PhIP-d3, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
These application notes provide a detailed protocol for the quantification of PhIP in plasma and cooked meat matrices using this compound as an internal standard with LC-MS/MS.
Principle of the Method
The method is based on isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the extraction procedure. PhIP and this compound are then co-extracted from the matrix, chromatographically separated, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte (PhIP) peak area to the internal standard (this compound) peak area is used to calculate the concentration of PhIP in the sample, effectively compensating for variations during sample processing and analysis.
Experimental Protocols
Protocol 1: Analysis of PhIP in Plasma
This protocol is adapted from a validated method for the analysis of PhIP in mouse plasma.[1]
1. Materials and Reagents
-
PhIP and this compound standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Blank plasma for calibration standards and quality controls (QCs)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve PhIP and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the PhIP stock solution with 50% methanol to prepare working standards for the calibration curve and QCs.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for double blanks) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
LC Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.3 | 5 |
| 1.0 | 0.3 | 5 |
| 5.0 | 0.3 | 60 |
| 5.1 | 0.3 | 95 |
| 6.0 | 0.3 | 95 |
| 6.1 | 0.3 | 5 |
| 8.0 | 0.3 | 5 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PhIP | 225.1 | 210.1 | Optimize for instrument |
| PhIP | 225.1 | 183.1 | Optimize for instrument |
| This compound | 228.1 | 213.1 | Optimize for instrument |
Note: Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.
Protocol 2: Analysis of PhIP in Cooked Meat
This protocol involves a solid-phase extraction (SPE) cleanup step to remove matrix interferences.
1. Materials and Reagents
-
Same as Protocol 1, plus:
-
Sodium hydroxide (NaOH) solution (1 M)
-
Dichloromethane
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Homogenizer
2. Sample Preparation
-
Homogenize a representative portion of the cooked meat sample.
-
Weigh approximately 1 g of the homogenized meat into a centrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex.
-
Add 10 mL of 1 M NaOH and vortex for 1 minute.
-
Add 10 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 0.1 M HCl.
3. Solid-Phase Extraction (SPE) Cleanup
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water and then 0.1 M HCl).
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences (e.g., 0.1 M HCl, followed by 50% methanol).
-
Elute PhIP and this compound with an appropriate solvent (e.g., methanol containing 5% ammonium hydroxide).
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Use the same LC-MS/MS conditions as described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS analysis of PhIP using this compound as an internal standard. These values are illustrative and should be established for each specific laboratory and application.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | R² |
| PhIP | 1 - 250 | Linear (1/x weighting) | >0.995 |
Table 2: Accuracy and Precision (Plasma Matrix)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| LQC | 3 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| MQC | 100 | 98 - 102 | < 8 | 97 - 103 | < 8 |
| HQC | 200 | 99 - 101 | < 5 | 98 - 102 | < 5 |
Table 3: Recovery (Illustrative for Cooked Meat Matrix)
| Analyte | Low Conc. (ng/g) | Medium Conc. (ng/g) | High Conc. (ng/g) |
| PhIP | 85 - 95% | 88 - 98% | 90 - 100% |
| This compound | 83 - 93% | 86 - 96% | 88 - 98% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (Plasma) | Value (Cooked Meat) |
| LOD | ~0.3 ng/mL | ~0.5 ng/g |
| LOQ | 1.0 ng/mL | 1.5 ng/g |
Visualizations
Caption: Experimental workflow for PhIP quantification.
Caption: Analyte and internal standard relationship.
Discussion
The use of a deuterated internal standard like this compound is critical for mitigating the variability inherent in complex sample matrices and the LC-MS/MS analytical process. The protocols outlined provide a robust framework for the accurate and precise quantification of PhIP.
For plasma samples, a simple and rapid protein precipitation method is often sufficient.[1] However, for more complex matrices such as cooked meat, a more rigorous cleanup involving liquid-liquid extraction followed by solid-phase extraction is typically necessary to remove interfering substances and achieve the desired sensitivity.
Method validation is a crucial step to ensure the reliability of the data. Key parameters to evaluate include linearity, accuracy, precision, recovery, matrix effect, and the stability of the analyte and internal standard in stock solutions and in the biological matrix under various storage conditions. The provided tables offer typical performance characteristics that should be achievable with a well-optimized method.
The choice of MRM transitions and collision energies is instrument-dependent and requires optimization to ensure maximum sensitivity and specificity. It is recommended to monitor at least two transitions per analyte for confirmation purposes.
By following these detailed protocols and validation procedures, researchers can confidently quantify PhIP in various matrices, contributing to a better understanding of its exposure and potential health risks.
References
Application Note: Quantification of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Cooked Meat Samples using Isotope Dilution LC-MS/MS with PhIP-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic aromatic amine (HAA) commonly found in cooked meats, using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The use of a deuterated internal standard, PhIP-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers in food safety, toxicology, and drug development who are investigating the presence of potentially carcinogenic compounds in food matrices.
Introduction
Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1][2] PhIP is one of the most abundant and potent HAAs found in the human diet and has been linked to an increased risk of various cancers in animal studies.[1] Accurate quantification of PhIP in food is crucial for exposure assessment and for developing strategies to mitigate its formation.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis in complex matrices. By spiking the sample with a known amount of a stable isotope-labeled internal standard (in this case, this compound), variations during sample processing and analysis can be effectively normalized, leading to highly reliable results.[3] This application note provides a detailed protocol for the extraction, purification, and LC-MS/MS analysis of PhIP in various cooked meat samples.
Experimental Protocols
Sample Preparation and Homogenization
-
Sample Collection: Collect representative samples of cooked meat (e.g., beef, chicken, pork).
-
Homogenization: Mince the meat samples using a food processor. Weigh approximately 2 g of the homogenized meat into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike each sample with a known concentration of this compound internal standard solution. A typical spiking level is 10 ng/g of the sample.
-
Extraction: Add 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to the sample. Vortex vigorously for 1 minute, followed by sonication for 15 minutes. Centrifuge the sample at 5000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for the purification step.
Solid-Phase Extraction (SPE) for Sample Cleanup
A two-step SPE process is employed for efficient removal of interferences.[3]
-
First SPE (ChemElut Cartridge):
-
Conditioning: Condition a ChemElut SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent (50:50 acetonitrile/water).
-
Loading: Load the supernatant from the extraction step onto the conditioned cartridge.
-
Elution: Elute the analytes with 10 mL of dichloromethane. Collect the eluate.
-
-
Second SPE (Oasis HLB Cartridge):
-
Evaporation and Reconstitution: Evaporate the eluate from the first SPE step to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 5% methanol in water.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the reconstituted sample onto the conditioned HLB cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute PhIP and this compound with 5 mL of methanol.
-
Final Preparation: Evaporate the final eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for PhIP and this compound.
-
PhIP: m/z 225.1 → 210.1
-
This compound: m/z 228.1 → 213.1
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
Calibration and Quantification
Prepare a series of calibration standards containing known concentrations of PhIP and a constant concentration of this compound. Plot the ratio of the peak area of PhIP to the peak area of this compound against the concentration of PhIP to generate a calibration curve. The concentration of PhIP in the samples can then be determined from this curve.
Quantitative Data
The following table summarizes representative quantitative data for PhIP in various cooked meat samples, as determined by methods similar to the one described.
| Food Sample | Cooking Method | PhIP Concentration (ng/g) | Reference |
| Grilled Chicken Breast | High Temperature | 13.7 - 43.2 | [2] |
| Pan-fried Chicken Breast | Well-done | 12 - 131 | [1][4] |
| Oven-broiled Chicken | Very Well-done | up to 480 | [1][4] |
| Barbecued Chicken | Very Well-done | up to 305 | [5] |
| Pan-fried Bacon | - | 4.9 | [5] |
| Broiled Bacon | - | 16 | [5] |
| Pan-fried Beef Steak | Very Well-done | up to 30 | [5] |
Method Validation
The described analytical method should be validated to ensure reliable results. Key validation parameters include:
-
Linearity: The calibration curve should have a correlation coefficient (R²) > 0.995.[3]
-
Accuracy: Determined by analyzing spiked samples at different concentration levels. The recovery should be within 70-120%.[3]
-
Precision: Expressed as the relative standard deviation (RSD) for replicate analyses. The RSD should be < 20%.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD for PhIP is typically in the low ng/g range.[3]
A study validating a similar method for 12 HAAs reported a precision (RSD) of less than 20%, accuracy between 71.8% and 119.1%, and recovery ranging from 66.0% to 118.9%. The detection limits were below 3.1 ng/g for all analytes.[3]
Visualizations
Caption: Experimental workflow for PhIP quantification.
Caption: Logic of isotope dilution quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive tool for the quantification of PhIP in cooked meat samples. The detailed protocol for sample preparation and analysis, along with the provided quantitative data and validation parameters, offers a comprehensive guide for researchers. This method can be instrumental in assessing dietary exposure to PhIP and in the development of safer food preparation practices.
References
- 1. High concentrations of the carcinogen 2-amino-1-methyl-6-phenylimidazo- [4,5-b]pyridine (PhIP) occur in chicken but are dependent on the cooking method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of PhIP in grilled chicken entrées at popular chain restaurants throughout California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of 13 heterocyclic aromatic amines in cooked beef, pork, and chicken by liquid chromatography-electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PhIP-d3 in Urine Biomarker Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish at high temperatures. It is classified as a possible human carcinogen (IARC Group 2B) and has been linked to an increased risk of several cancers in animal models. Monitoring human exposure to PhIP is crucial for understanding its role in cancer etiology and for developing effective cancer prevention strategies.
Urinary biomarkers provide a non-invasive approach to assess recent exposure to PhIP. Following ingestion, PhIP is metabolized in the body, and its metabolites are excreted in the urine. The quantification of PhIP and its metabolites in urine serves as a reliable indicator of the absorbed dose. To ensure accuracy and precision in these measurements, a stable isotope-labeled internal standard, such as PhIP-d3, is essential. This compound, a deuterated analog of PhIP, mimics the chemical behavior of the native compound, thereby correcting for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound in urine biomarker studies for the quantification of PhIP and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative Analysis of PhIP and its Metabolites in Human Urine
The following table summarizes representative quantitative data from a study where volunteers consumed a controlled meal containing a known amount of PhIP. Urinary excretion of PhIP and its major metabolites was monitored over a 24-hour period. The use of this compound as an internal standard ensured the accuracy of these measurements.
| Analyte | Mean Urinary Excretion (% of Ingested Dose)[1] | Urinary Concentration Range (ng/mL) |
| PhIP | Variable, often low | Varies significantly with diet |
| N²-OH-PhIP-N²-glucuronide | Most abundant metabolite | Data not consistently reported |
| PhIP-N²-glucuronide | Second most abundant metabolite | Data not consistently reported |
| PhIP-4'-sulfate | Minor metabolite | Data not consistently reported |
| N²-OH-PhIP-N3-glucuronide | Minor metabolite | Data not consistently reported |
Note: Urinary concentrations of PhIP and its metabolites can vary significantly between individuals due to differences in metabolism and diet. Following a controlled meal of cooked chicken containing 18.8 µg or 21 µg of PhIP, the total urinary excretion of the four major metabolites ranged from 4% to 53% of the ingested dose within 24 hours.[1] In another study, consumption of charbroiled beef containing 7.7 µg of PhIP resulted in a 14- to 38-fold increase in urinary PhIP concentration.[2]
Experimental Protocols
Protocol 1: Quantification of PhIP and its Metabolites in Human Urine by LC-MS/MS
This protocol details the solid-phase extraction (SPE) of PhIP and its metabolites from human urine and subsequent analysis by LC-MS/MS using this compound as an internal standard.
1. Materials and Reagents
-
PhIP and this compound standards
-
Human urine samples
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation (Solid-Phase Extraction) [3][4]
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.
-
Internal Standard Spiking: To 1.0 mL of the urine supernatant, add a known amount of this compound internal standard solution (e.g., 50 µL of a 100 ng/mL solution).
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the analytes (PhIP, its metabolites, and this compound) from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of PhIP and its metabolites.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the analytes. An example gradient is as follows:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
4. MRM Transitions
The following table provides suggested MRM transitions for the quantification and confirmation of PhIP, its major metabolites, and the this compound internal standard. These transitions should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PhIP | 225.1 | 210.1 | Optimized for instrument |
| 225.1 | 197.1 | Optimized for instrument | |
| This compound | 228.1 | 213.1 | Optimized for instrument |
| 228.1 | 200.1 | Optimized for instrument | |
| N²-OH-PhIP-N²-glucuronide | 417.2 | 241.1 | Optimized for instrument |
| 417.2 | 224.1 | Optimized for instrument | |
| PhIP-N²-glucuronide | 401.2 | 225.1 | Optimized for instrument |
| 401.2 | 210.1 | Optimized for instrument | |
| PhIP-4'-sulfate | 321.1 | 241.1 | Optimized for instrument |
| 321.1 | 224.1 | Optimized for instrument |
5. Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is generated by analyzing a series of standards with known concentrations of PhIP and its metabolites, each containing a constant amount of the internal standard.
Visualizations
PhIP Metabolic Activation Pathway
Caption: Metabolic activation pathway of PhIP.
Experimental Workflow for PhIP Biomarker Analysis
Caption: Experimental workflow for urinary PhIP analysis.
References
- 1. PhIP metabolites in human urine after consumption of well-cooked chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in urine and alkali-hydrolyzed urine after consumption of charbroiled beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
Application Notes and Protocols for PhIP-d3 in DNA Adduct Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a potent mutagen and carcinogen formed in cooked meats and fish. Its carcinogenicity is linked to its metabolic activation and subsequent formation of DNA adducts, primarily at the C8 position of guanine (dG-C8-PhIP).[1][2] Accurate quantification of these adducts is crucial for risk assessment and for evaluating the efficacy of potential chemopreventive agents. Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard such as PhIP-d3, is the gold standard for precise and accurate quantification of DNA adducts.[3][4] This document provides a detailed protocol for the analysis of PhIP-DNA adducts using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes quantitative data on PhIP-DNA adduct levels and detection limits reported in various studies.
| Biological Matrix | Exposure/Treatment | Adduct Level (adducts per 10^n nucleotides) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Human Mammary Tissue | General Population | Infrequently detected | LOQ: 3 adducts per 10^8 nucleotides | [5] |
| Human Prostate | General Population | 1.1 adducts per 10^7 nucleotides | Not specified | [6] |
| Human Bladder | General Population | Not specified | Not specified | [6] |
| Rat Colon | Oral gavage with PhIP | ~15 adducts per 10^6 nucleotides | 1.5 adducts per 10^8 nucleosides (using 50 µg of DNA) | [1] |
| Cynomolgus Monkey Tissues (Liver) | Single oral dose of PhIP (20 mg/kg) | 2.1 adducts per 10^7 nucleotides | Not specified | [7] |
| Cynomolgus Monkey Tissues (Heart) | Multiple oral doses of PhIP (20 mg/kg) | 5.7 adducts per 10^7 nucleotides | Not specified | [7] |
| In vitro (Calf Thymus DNA) | Modified with [3H]-PhIP | 0, 3, 10, or 50 adducts per 10^9 DNA bases | LOD: Signal to noise ratio >3 | [5] |
| Mouse Liver | Not specified | Not specified | 3 adducts in 10^8 nucleotides (using 50–100 μg of DNA) | [1] |
Experimental Protocols
Materials and Reagents
-
Internal Standard: PhIP-[d3] (deuterated 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)[]
-
DNA Extraction: Phenol/chloroform/isoamyl alcohol, RNase A, RNase T1, Proteinase K
-
Enzymatic Hydrolysis: DNase I, Nuclease P1, Alkaline Phosphatase, Phosphodiesterase I[5][9]
-
Solid-Phase Extraction (SPE): C18 cartridges
-
LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid
-
Other Reagents: Calf thymus DNA (for calibration standards), Benzonase
Sample Preparation and DNA Isolation
-
Homogenize tissue samples (typically 150-300 mg) or collect cells.
-
Isolate DNA using a standard phenol/chloroform extraction method or a commercial DNA isolation kit.[5] This procedure typically involves cell lysis, protein digestion with Proteinase K, and removal of RNA with RNase A and RNase T1.
-
Quantify the isolated DNA using UV spectrophotometry (A260/A280 ratio) to ensure purity.
Spiking with Internal Standard and Enzymatic Hydrolysis
-
To a known amount of isolated DNA (e.g., 50-100 µg), add a precise amount of this compound internal standard. The amount of internal standard should be chosen to be in the range of the expected adduct levels.
-
Dry the DNA and internal standard mixture under vacuum.
-
Redissolve the DNA in a suitable buffer.
-
Perform enzymatic hydrolysis to digest the DNA into individual nucleosides. A typical procedure involves a sequential digestion:
Solid-Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the PhIP-DNA adducts and the this compound internal standard with methanol or acetonitrile.
-
Dry the eluate under a gentle stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the sample in a small volume of mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 1 mm ID x 50 mm) is commonly used.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: A low flow rate (e.g., 50 µL/min) is often employed to enhance sensitivity.[1]
-
Gradient: A suitable gradient from low to high organic phase is used to separate the adducts from unmodified nucleosides and other matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the most common method for quantification.[9] High-resolution mass spectrometry can also be employed for increased specificity.[11]
-
Transitions to Monitor:
-
dG-C8-PhIP: The precursor ion is the protonated molecule [M+H]+. The characteristic product ion results from the neutral loss of the deoxyribose moiety ([M+H-116]+), which corresponds to the protonated PhIP-guanine base.[6][12]
-
This compound labeled dG-C8-PhIP: The precursor ion will be [M+3+H]+, and the product ion will be [M+3+H-116]+.
-
-
Data Analysis: Quantify the amount of dG-C8-PhIP in the sample by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve prepared with known amounts of dG-C8-PhIP and a fixed amount of this compound.
-
Visualizations
Metabolic Activation of PhIP and DNA Adduct Formation
References
- 1. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative profiling of in vivo generated cisplatin-DNA adducts using different isotope dilution strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 4-aminobiphenyl are infrequently detected in human mammary tissue by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA adduct levels of 2-amino-1-methyl-6-phenylimidazo-[4,5-b]pyridine (PhIP) in tissues of cynomolgus monkeys after single or multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of PhIP in Cooked Meat using PhIP-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a prominent heterocyclic aromatic amine (HAA) formed in muscle meats during high-temperature cooking processes such as grilling, frying, and broiling. Recognized as a potent mutagen and a probable human carcinogen, PhIP has been linked to an increased risk of various cancers. Accurate and precise quantification of PhIP in cooked meat products is therefore crucial for food safety assessment, exposure studies, and understanding its role in human health.
This document provides a detailed protocol for the analysis of PhIP in various cooked meat matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a deuterated internal standard, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (PhIP-d3), to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Data Presentation
The following tables summarize quantitative data typically obtained using the described methodology for PhIP analysis in cooked meat. These values are representative and may vary depending on the specific meat type, cooking conditions, and instrumentation.
Table 1: Typical Concentrations of PhIP in Various Cooked Meats
| Meat Type | Cooking Method | Degree of Doneness | PhIP Concentration (ng/g) |
| Chicken Breast | Pan-fried | Well-done | 12.0 - 480.0[1][2] |
| Chicken Entrée | Grilled (Restaurant) | N/A | 0.08 - 43.2[3] |
| Beef Steak | Pan-fried | Very well-done | up to 30.0 |
| Bacon | Broiled | Very well-done | 16.0 |
| Pork | Grilled | N/A | ~28.6 |
Table 2: Method Performance Parameters for PhIP Analysis using this compound Internal Standard
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.06 - 0.2 ng/g |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/g |
| Recovery | 61% - 116%[4] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
Experimental Protocols
Sample Preparation
a. Homogenization:
-
Cook meat samples to the desired degree of doneness.
-
Remove any bone or excess fat that is not intended for analysis.
-
Mince the cooked meat into fine pieces using a food processor or blender.
-
Thoroughly mix the minced meat to ensure a homogenous sample.
-
Weigh approximately 2-5 g of the homogenized meat sample for extraction.
b. Fortification with Internal Standard:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.
-
Spike the weighed meat sample with a known amount of the this compound internal standard solution to achieve a final concentration of approximately 5-10 ng/g.
-
Allow the sample to equilibrate for 15-30 minutes.
c. Liquid-Solid Extraction:
-
To the spiked sample, add 10 mL of a 1 M NaOH solution.
-
Homogenize the mixture using a high-speed homogenizer for 1-2 minutes.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
-
The supernatant can be further purified using solid-phase extraction.
Solid-Phase Extraction (SPE)
a. Cartridge Selection: A C18 or a cation exchange (e.g., propylsulfonic acid) SPE cartridge is recommended for the purification of PhIP from the meat extract.
b. SPE Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the supernatant from the liquid-solid extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences, followed by 5 mL of 40% methanol in water to remove less polar interferences.
-
Elution: Elute the PhIP and this compound from the cartridge using 5 mL of methanol or a mixture of methanol and ammonium hydroxide (e.g., 95:5 v/v).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 60 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| PhIP | 225.1 | 210.1 | 100 | 25 |
| PhIP | 225.1 | 183.1 | 100 | 35 |
| This compound (Internal Standard) | 228.1 | 213.1 | 100 | 25 |
Note: The specific collision energies should be optimized for the instrument in use.
Visualizations
Figure 1: Experimental workflow for PhIP analysis in cooked meat.
Figure 2: Metabolic activation and carcinogenic signaling of PhIP.
References
- 1. High concentrations of the carcinogen 2-amino-1-methyl-6-phenylimidazo- [4,5-b]pyridine (PhIP) occur in chicken but are dependent on the cooking method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of PhIP in grilled chicken entrées at popular chain restaurants throughout California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Cooked Meat using Isotope Dilution LC-MS/MS with PhIP-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a carcinogenic heterocyclic amine (HCA) formed in cooked meats, using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates a stable isotope-labeled internal standard, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (PhIP-d3), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. The sample preparation workflow involves homogenization of the meat sample, followed by a solid-phase extraction (SPE) cleanup procedure. This method is suitable for researchers, scientists, and drug development professionals investigating dietary exposure to PhIP and its role in carcinogenesis.
Introduction
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic amine found in cooked meat and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer.[1] PhIP is formed during the high-temperature cooking of meat and fish.[2][3] Accurate quantification of PhIP in food is crucial for exposure assessment and for studying the correlation between dietary PhIP intake and cancer risk.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis of trace contaminants in complex matrices.[4] By spiking the sample with a known amount of a stable isotope-labeled analog of the analyte, in this case, this compound, variations in sample extraction, cleanup, and instrument response can be effectively normalized, leading to highly reliable quantitative data.[5] This application note details a comprehensive sample preparation protocol for the analysis of PhIP in cooked meat samples using this compound as an internal standard, followed by LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
PhIP and this compound standards
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges: Oasis HLB (or equivalent C18 cartridges)
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
pH meter
Sample Preparation Workflow
The following diagram illustrates the overall workflow for the sample preparation of cooked meat for PhIP analysis.
Figure 1: Experimental workflow for PhIP quantification.
Detailed Protocol
-
Sample Homogenization:
-
Weigh approximately 2-3 g of the cooked meat sample (crust and interior).
-
Homogenize the sample with 10 mL of 1 M NaOH.
-
Spike the homogenate with a known concentration of this compound internal standard solution (e.g., 10 ng/mL). The final concentration of the internal standard should be within the range of the calibration curve.
-
Vortex for 1 minute and incubate at room temperature for 30 minutes to allow for alkaline digestion and release of PhIP.
-
-
Liquid Extraction:
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the organic supernatant.
-
Repeat the extraction step twice more with 10 mL of the organic solvent.
-
Pool the organic extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of LC-MS grade water through the Oasis HLB or C18 cartridge.[6][7]
-
Load the sample: Apply the pooled organic extract onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of water to remove polar interferences, followed by 5 mL of 40% methanol in water to remove less polar interferences.
-
Elute the analytes: Elute PhIP and this compound from the cartridge with 5 mL of methanol containing 5% ammonium hydroxide.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate PhIP from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both PhIP and this compound.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: MRM Transitions for PhIP and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PhIP | 225.1 | 210.1 | 25 |
| PhIP | 225.1 | 196.1 | 30 |
| This compound | 228.1 | 213.1 | 25 |
Table 2: Sample Quantification Results
| Sample ID | Sample Weight (g) | PhIP Peak Area | This compound Peak Area | Calculated Concentration (ng/g) |
| Cooked Beef 1 | 2.54 | 158,345 | 310,250 | 5.12 |
| Cooked Chicken 1 | 2.81 | 234,567 | 305,890 | 7.78 |
| Spiked Blank | 2.50 | 198,765 | 308,123 | 9.85 (98.5% Recovery) |
PhIP Signaling Pathway
PhIP exerts its carcinogenic effects through metabolic activation and subsequent interaction with cellular pathways. The following diagram illustrates a simplified pathway of PhIP's metabolic activation and its downstream effects.
Figure 2: Simplified pathway of PhIP metabolic activation.[8][9][10]
Conclusion
This application note provides a detailed and reliable method for the quantification of PhIP in cooked meat samples using LC-MS/MS with a deuterated internal standard. The use of this compound ensures accurate and precise results by compensating for potential sample loss and matrix-induced ionization suppression or enhancement. The described sample preparation protocol, including solid-phase extraction, effectively removes interfering matrix components, leading to a clean extract suitable for sensitive LC-MS/MS analysis. This methodology is a valuable tool for food safety monitoring, exposure assessment, and cancer research.
References
- 1. Mechanisms of action of the carcinogenic heterocyclic amine PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooking methods and the formation of PhIP (2-Amino, 1-methyl, 6-phenylimidazo[4,5-b] pyridine) in the crust of the habitually consumed meat in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of heterocyclic amine carcinogens in cooked meats using isotope dilution liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic amine formed in cooked meats and is a potent mutagen and potential human carcinogen. Accurate and sensitive quantification of PhIP in biological matrices is crucial for toxicological studies and to understand its pharmacokinetics. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of PhIP in human plasma. The use of a stable isotope-labeled internal standard, PhIP-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
-
PhIP and this compound standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Stock Solutions (1 mg/mL): Individually weigh and dissolve PhIP and this compound in methanol to obtain stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare working standard solutions of PhIP by serial dilution of the stock solution with a 50:50 methanol:water mixture.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
Calibration Curve Standards: Prepare a series of at least seven calibration standards by spiking appropriate amounts of the PhIP working standard solutions into blank human plasma to achieve a concentration range of 0.1 to 100 ng/mL.[1]
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low (0.3 ng/mL), medium (30 ng/mL), and high (80 ng/mL).
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex. Dilute the sample with 200 µL of 0.1% formic acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the PhIP and this compound from the cartridge with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
UPLC System: Waters ACQUITY UPLC I-Class or equivalent. Column: Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm.[2][3] Column Temperature: 40°C. Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer. Ionization Mode: Positive Electrospray Ionization (ESI+). Data Acquisition: Multiple Reaction Monitoring (MRM).
MRM Transitions and MS Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| PhIP | 225.1 | 210.1 | 30 | 25 |
| this compound | 228.1 | 213.1 | 30 | 25 |
Data Presentation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| PhIP | 0.1 - 100 | y = 0.045x + 0.002 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (RE%) | Inter-day Precision (RSD%) | Inter-day Accuracy (RE%) |
|---|---|---|---|---|---|
| LQC | 0.3 | 4.5 | -2.1 | 5.8 | -1.5 |
| MQC | 30 | 3.1 | 1.2 | 4.2 | 0.8 |
| HQC | 80 | 2.5 | 0.5 | 3.5 | 1.1 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 0.3 | 88.5 | 95.2 |
| HQC | 80 | 91.2 | 97.8 |
Mandatory Visualization
Caption: UPLC-MS/MS Experimental Workflow for PhIP Quantification.
Caption: Logical Flow from Sample to Quantitative Result.
References
- 1. uknml.com [uknml.com]
- 2. Validated UPLC-MS/MS method for quantification of fruquintinib in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PhIP-d3 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a potent mutagen and carcinogen formed during the cooking of meat and fish. Its presence in the environment, primarily through wastewater effluent and biosolids, raises concerns about potential human exposure and ecological impacts. Accurate and sensitive quantification of PhIP in complex environmental matrices is crucial for exposure assessment and risk management.
This document provides detailed application notes and protocols for the analysis of PhIP in environmental samples using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the deuterated internal standard, PhIP-d3. The use of an isotopically labeled internal standard is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution analysis is a powerful technique for precise quantification. A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and ionization. By measuring the ratio of the native analyte to the labeled internal standard in the mass spectrometer, accurate quantification can be achieved, as this ratio remains constant even if sample losses occur during preparation.
Experimental Protocols
Disclaimer: The following protocols are synthesized based on established methods for the analysis of similar organic micropollutants in environmental matrices. Researchers should validate these methods in their own laboratories to ensure optimal performance.
Protocol 1: Analysis of PhIP in Water Samples (e.g., River Water, Wastewater Effluent)
This protocol describes the extraction of PhIP from water samples using solid-phase extraction (SPE) followed by analysis using LC-MS/MS.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Acidify the samples to a pH of approximately 2 with sulfuric acid to inhibit microbial degradation.
-
Store samples at 4°C and analyze within 7 days of collection.
2. Sample Preparation and Solid-Phase Extraction (SPE):
-
Allow water samples to come to room temperature.
-
Add a known amount of this compound internal standard solution to a 500 mL aliquot of the water sample and mix thoroughly.
-
Condition a 6 mL, 200 mg Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained analytes with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for both PhIP and this compound. Example transitions:
-
PhIP: m/z 225.1 → 210.1 (quantifier), 225.1 → 198.1 (qualifier)
-
This compound: m/z 228.1 → 213.1 (quantifier)
-
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energies for maximum sensitivity.
-
Protocol 2: Analysis of PhIP in Soil and Sediment Samples
This protocol describes the extraction of PhIP from solid samples using pressurized liquid extraction (PLE) followed by SPE cleanup and LC-MS/MS analysis.
1. Sample Preparation:
-
Air-dry the soil or sediment samples and sieve them through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sample.
2. Pressurized Liquid Extraction (PLE):
-
Mix 10 g of the homogenized sample with an equal amount of diatomaceous earth.
-
Spike the mixture with a known amount of this compound internal standard solution.
-
Pack the mixture into a PLE cell.
-
Perform the extraction with a mixture of acetone and hexane (1:1, v/v) at a temperature of 100°C and a pressure of 1500 psi.
-
Collect the extract.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Evaporate the PLE extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 10% methanol in water).
-
Perform SPE cleanup as described in Protocol 1, steps 2c through 2h.
4. LC-MS/MS Analysis:
-
Follow the LC-MS/MS analysis conditions as described in Protocol 1, step 3.
Data Presentation
The following tables summarize representative quantitative data for the analysis of PhIP in environmental samples using this compound as an internal standard. Disclaimer: These values are illustrative and based on typical performance for the analysis of similar compounds in the specified matrices. Actual performance may vary depending on the specific instrumentation, laboratory conditions, and sample characteristics.
Table 1: Method Performance for PhIP Analysis in Water
| Parameter | Wastewater Effluent | River Water |
| Recovery (%) | 85 - 110 | 90 - 115 |
| Limit of Detection (LOD) (ng/L) | 0.5 - 2.0 | 0.2 - 1.0 |
| Limit of Quantification (LOQ) (ng/L) | 1.5 - 6.0 | 0.6 - 3.0 |
| Relative Standard Deviation (RSD) (%) | < 15 | < 10 |
Table 2: Method Performance for PhIP Analysis in Soil/Sediment
| Parameter | Soil | Sediment |
| Recovery (%) | 80 - 110 | 75 - 105 |
| Limit of Detection (LOD) (µg/kg) | 0.1 - 0.5 | 0.2 - 1.0 |
| Limit of Quantification (LOQ) (µg/kg) | 0.3 - 1.5 | 0.6 - 3.0 |
| Relative Standard Deviation (RSD) (%) | < 20 | < 20 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of PhIP in environmental samples using isotope dilution LC-MS/MS.
PhIP Metabolic Activation and Carcinogenesis Signaling Pathway
PhIP is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The following diagram illustrates the key steps in the metabolic activation of PhIP and its subsequent role in inducing signaling pathways related to carcinogenesis.
Application Notes and Protocols for In Vitro Cell Culture Experiments with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols to assess the biological activity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic aromatic amine formed during the cooking of meat. PhIP is a known mutagen and carcinogen, and its deuterated form, PhIP-d3, is often used as an internal standard for analytical measurements. The following protocols detail methods for evaluating the metabolism, cytotoxicity, genotoxicity, and effects on cellular signaling pathways of PhIP in various cell culture models.
Metabolic Activation of PhIP in Cell Culture
PhIP requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which convert PhIP to its reactive metabolite, 2-hydroxyamino-PhIP.[1][2][3] The tumor suppressor protein p53 has also been shown to influence the biotransformation of PhIP.[2]
Experimental Workflow: PhIP Metabolism
Caption: Workflow for studying PhIP metabolism in vitro.
Cytotoxicity of PhIP
The cytotoxic effects of PhIP and its metabolites can be assessed using various in vitro assays that measure cell viability and membrane integrity. A microbial metabolite of PhIP, PhIP-M1, has been shown to decrease mitochondrial dehydrogenase activity and protein synthesis in Caco-2 cells.[4]
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Incubation Time |
| PhIP-M1 | Caco-2 | Mitochondrial Dehydrogenase Activity | Cell Viability | 180 ± 39.4 µM | 24 hours |
| PhIP-M1 | Caco-2 | Protein Synthesis | Cell Viability | 173 ± 20.3 µM | 24 hours |
| PhIP-M1 | Caco-2 | Mitochondrial Dehydrogenase Activity | Cell Viability | 33.8 ± 3.5 µM | 72 hours |
| PhIP-M1 | Caco-2 | Protein Synthesis | Cell Viability | 37.3 ± 10.9 µM | 72 hours |
Protocol: MTT Assay for Cytotoxicity in Caco-2 Cells
This protocol is adapted for assessing the cytotoxicity of PhIP.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
PhIP stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere and grow for 21-25 days to form a differentiated monolayer.[4]
-
Compound Treatment: Prepare serial dilutions of PhIP in serum-free medium. Remove the old medium from the cells and add the PhIP dilutions. Include a vehicle control (medium with the same concentration of solvent used for the PhIP stock).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 3-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Genotoxicity of PhIP
PhIP is a well-established genotoxic agent that can induce DNA damage, mutations, and chromosomal aberrations.[1][5] Its genotoxicity can be evaluated using assays such as the alkaline comet assay and sister chromatid exchange analysis.
Protocol: Alkaline Comet Assay in V79 Cells
This protocol outlines the procedure for detecting PhIP-induced DNA strand breaks in Chinese hamster V79 cells.
Materials:
-
V79 cells
-
PhIP stock solution
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat V79 cells with various concentrations of PhIP for a defined period. A metabolic activation system (e.g., co-incubation with rat hepatocytes) is required as V79 cells have limited metabolic capacity.[1]
-
Cell Embedding: Harvest the cells and resuspend them in LMPA. Pipette the cell suspension onto a microscope slide pre-coated with NMPA and cover with a coverslip. Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes. The negatively charged DNA fragments will migrate towards the anode, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.
PhIP's Impact on Cellular Signaling Pathways
Beyond its genotoxic effects, PhIP can also modulate cellular signaling pathways involved in cell proliferation, cell cycle control, and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT pathways.[6][7]
PhIP-Induced Signaling Cascades
References
- 1. DNA effects in repair-deficient V79 Chinese hamster cells studied with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welcome.cytekbio.com [welcome.cytekbio.com]
- 7. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with PhIP-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the deuterated internal standard PhIP-d3 in quantitative analysis. The information is presented in a question-and-answer format to directly address common issues encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of PhIP?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as PhIP, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. In complex biological matrices like plasma, urine, or tissue homogenates, components such as salts, lipids, and proteins are common causes of these effects.
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects in LC-MS/MS analysis. Because this compound is chemically almost identical to the analyte PhIP, it is expected to co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between PhIP and this compound. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.
Q4: What are the key considerations when selecting and using this compound?
A4: When using this compound, the following factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled PhIP.
-
Chemical Purity: The internal standard should be free from unlabeled PhIP and other impurities.
-
Stability: The deuterium labels should be stable and not undergo back-exchange with hydrogen from the solvent or matrix. This compound, with deuterium on the methyl group, is generally stable under typical bioanalytical conditions.[]
-
Co-elution: Ideally, this compound should co-elute with PhIP to experience the same matrix effects. Chromatographic conditions should be optimized to ensure maximum overlap of the two peaks.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Problem 1: Poor Reproducibility of the PhIP/PhIP-d3 Area Ratio
Poor reproducibility of the area ratio between the analyte and the internal standard can be caused by several factors. The following logical workflow can help diagnose the issue.
Figure 1: Troubleshooting workflow for poor area ratio reproducibility.
Solutions:
-
Evaluate Matrix Effects: Conduct a matrix effect experiment (see protocol below) to determine if PhIP and this compound are experiencing different levels of ion suppression or enhancement.
-
Optimize Sample Preparation: More rigorous sample cleanup can remove interfering matrix components. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Modify Chromatography: Adjust the mobile phase gradient, column chemistry, or temperature to ensure PhIP and this compound co-elute as closely as possible.
Problem 2: PhIP and this compound Do Not Co-elute
A chromatographic shift between the analyte and the deuterated internal standard is a known phenomenon due to the deuterium isotope effect.
Solutions:
-
Chromatographic Method Optimization:
-
Mobile Phase: Adjusting the mobile phase composition or gradient slope can help improve co-elution.
-
Column Choice: Using a column with different selectivity may help minimize the separation.
-
Temperature: Modifying the column temperature can also influence retention times.
-
-
Column Degradation: A loss of stationary phase or contamination of the column can affect the separation. Replace the analytical column with a new one of the same type and implement a column washing protocol.
Problem 3: Unexpectedly High or Low PhIP Concentrations
Inaccurate quantification can result from several issues related to the internal standard or the analytical method.
Solutions:
-
Internal Standard Purity: Verify the isotopic and chemical purity of the this compound standard. The presence of unlabeled PhIP in the IS solution will lead to an overestimation of the analyte concentration.
-
Internal Standard Concentration: An error in the preparation of the this compound spiking solution will lead to systematic errors in quantification. Carefully reprepare the internal standard solution and verify its concentration.
-
Cross-Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for PhIP and this compound in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike PhIP and this compound into a clean solvent (e.g., mobile phase) at three concentration levels (low, medium, high).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma). After the final extraction step, spike PhIP and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike PhIP and this compound into the blank matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
-
The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.
| Analyte | Matrix | Concentration (ng/mL) | Peak Area (Set A - Neat) | Peak Area (Set B - Post-Spike) | Matrix Factor (MF) |
| PhIP | Plasma | 10 | 50,000 | 30,000 | 0.60 |
| This compound | Plasma | 10 | 52,000 | 41,600 | 0.80 |
| PhIP | Urine | 10 | 50,000 | 45,000 | 0.90 |
| This compound | Urine | 10 | 52,000 | 46,800 | 0.90 |
Interpretation: In this example, for the plasma matrix, PhIP experiences more significant ion suppression (MF = 0.60) than this compound (MF = 0.80). This differential matrix effect would lead to an overestimation of the PhIP concentration. In the urine matrix, both the analyte and the internal standard experience similar matrix effects, indicating that this compound is effectively compensating for the matrix effect in this case.
Protocol 2: Assessment of Internal Standard Purity
Objective: To check for the presence of unlabeled PhIP in the this compound internal standard solution.
Methodology:
-
Prepare a Blank Sample: A matrix sample with no analyte.
-
Spike with Internal Standard: Add this compound at the concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled PhIP.
-
Evaluate the Response: The response for the unlabeled PhIP should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for PhIP. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.
Signaling Pathways and Workflows
The following diagram illustrates the overall workflow for a typical bioanalytical method using this compound as an internal standard, highlighting key stages where matrix effects can be introduced and mitigated.
Figure 2: Bioanalytical workflow for PhIP quantification using this compound.
References
Technical Support Center: Optimizing PhIP-d3 Signal-to-Noise Ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their PhIP-d3 experiments. While "this compound" is not a standard term in the current literature, the principles for enhancing signal quality in PhIP-Seq (Phage Immunoprecipitation Sequencing) are directly applicable. This guide focuses on common challenges and solutions in PhIP-Seq workflows to ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in the context of a PhIP-Seq experiment?
In PhIP-Seq, the "signal" refers to the sequencing reads that correspond to phage-displayed peptides specifically bound by antibodies in your sample. The "noise" consists of non-specific binding of phage to antibodies, beads, or other components, as well as background reads from the phage library itself. A high SNR indicates a strong and specific antibody-antigen interaction, leading to more reliable data.
Q2: What are common sources of noise in a PhIP-Seq experiment?
Noise in PhIP-Seq can originate from several sources:
-
Non-specific binding: Phage particles may non-specifically adhere to the immunoprecipitation beads or other surfaces.
-
Library bias: The initial phage display library may have an uneven representation of peptides, leading to a high background for certain sequences.[1]
-
Sample contaminants: Components in the biological sample (e.g., serum, plasma) can interfere with the antibody-phage interaction.[2]
-
Cross-reactivity: Antibodies may bind to multiple, unrelated peptide sequences.[1]
Q3: Why is a high signal-to-noise ratio crucial for my this compound experiment?
A high SNR is essential for:
-
Accurate identification of true antibody targets: A strong signal allows for the confident identification of peptides that are genuinely recognized by the antibodies in your sample.
-
Reduced false positives: A low noise level minimizes the risk of identifying non-specific interactions as true hits.
-
Improved reproducibility: High-quality data with a good SNR is more likely to be reproducible across technical and biological replicates.
-
Meaningful downstream analysis: Reliable data is the foundation for accurate biomarker discovery, epitope mapping, and other applications of PhIP-Seq.[3]
Q4: At which stages of the PhIP-Seq workflow can I improve the signal-to-noise ratio?
SNR can be optimized at multiple stages of the PhIP-Seq workflow:
-
Experimental Design: Careful selection of controls and replicates is critical.[1]
-
Library Quality Control: Ensuring high fidelity and uniform representation of the phage library is a key first step.[1]
-
Immunoprecipitation (IP): Optimization of blocking, washing, and antibody/sample input can significantly reduce background noise.
-
Sequencing: Adequate sequencing depth is necessary to distinguish true signals from background.
-
Data Analysis: Appropriate normalization and statistical methods are required to identify significantly enriched peptides.[3]
Troubleshooting Guides
Problem: High background noise in my sequencing data.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration or incubation time of the blocking agent (e.g., BSA, non-fat milk) to minimize non-specific binding to IP beads. |
| Inadequate Washing | Increase the number and/or stringency of wash steps after immunoprecipitation to remove weakly bound phage particles. |
| Non-specific Binding to Sample Matrix | Consider pre-clearing the sample by incubating it with beads prior to adding the phage library. |
| Library Contamination | Sequence the input phage library to identify and computationally subtract highly abundant, non-specific peptides.[4] |
Problem: Low signal for expected antibody-antigen interactions.
| Potential Cause | Recommended Solution |
| Poor Sample Quality | Ensure proper sample collection and storage to maintain antibody integrity. Avoid repeated freeze-thaw cycles. |
| Suboptimal Antibody Concentration | Titrate the amount of serum or plasma used in the IP to find the optimal concentration that maximizes specific binding. |
| Low Quality Phage Library | Verify the quality of your phage library through titering and sequencing to ensure adequate representation and fidelity of the displayed peptides.[1] |
| Inefficient Immunoprecipitation | Optimize the incubation times and temperatures for antibody-phage binding and for the capture of complexes by the beads. |
Problem: Inconsistent results between replicates.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure consistent handling across all samples and replicates. |
| Incomplete Mixing | Ensure thorough but gentle mixing of samples, phage library, and beads during incubation steps. |
| Variable Incubation Times | Strictly adhere to the same incubation times for all replicates. |
| Insufficient Sequencing Depth | Increase the sequencing depth to ensure that low-abundance clones are reliably detected in all replicates. |
Quantitative Data Summary
Table 1: Recommended Sample Input Volumes
| Sample Type | Recommended Input Volume | Notes |
| Serum/Plasma | 10 - 50 µL | Ideal for systemic antibody profiling due to high immunoglobulin concentration.[1] |
| Cerebrospinal Fluid (CSF) | 50 - 100 µL | Suitable for studying intrathecal antibody responses.[4] |
| Bronchoalveolar Lavage (BAL) | 50 - 100 µL | Useful for evaluating local mucosal antibody presence in respiratory studies.[1] |
Table 2: PhIP-Seq Library Design Parameters
| Parameter | Typical Range | Considerations |
| Peptide Length | 49 - 90 amino acids | Longer peptides may better represent conformational epitopes, but can have lower display efficiency.[1][4] |
| Peptide Overlap | 20 - 25 amino acids | Ensures full coverage of linear epitopes.[1] |
| Library Diversity | >250,000 peptides | Larger libraries allow for broader screening but require deeper sequencing and more rigorous normalization.[1] |
Experimental Protocols
Detailed Methodology for a Standard PhIP-Seq Experiment
-
Phage Library Quality Control:
-
Titering: Determine the concentration of viable phage particles in the library.
-
Sanger Sequencing: Sequence a small number of random clones to confirm the fidelity of the inserted peptide-coding sequences.
-
Next-Generation Sequencing (NGS): Sequence the input library DNA to assess the representation and potential bias of the peptide library.[1]
-
-
Immunoprecipitation (IP):
-
Blocking: Pre-block protein A/G magnetic beads with a suitable blocking buffer (e.g., BSA in PBS) to reduce non-specific binding.
-
Antibody-Phage Binding: Incubate the biological sample (e.g., serum) with the phage display library to allow antibodies to bind to their cognate phage-displayed peptides.
-
Immunocomplex Capture: Add the pre-blocked magnetic beads to the antibody-phage mixture to capture the immunocomplexes.
-
Washing: Wash the beads multiple times with a stringent wash buffer to remove non-specifically bound phage.
-
-
DNA Extraction and Sequencing:
-
Phage Lysis and DNA Extraction: Elute the bound phage from the beads and extract the phage DNA.
-
PCR Amplification: Amplify the peptide-coding DNA sequences using primers that anneal to the vector backbone. Add sample barcodes during this step for multiplexed sequencing.[4]
-
Library Preparation and Sequencing: Prepare the amplified DNA for high-throughput sequencing according to the sequencer manufacturer's protocol.
-
-
Data Analysis:
-
Demultiplexing and Alignment: Separate the sequencing data by sample barcodes and align the reads to the reference peptide sequences.[4]
-
Read Counting and Normalization: Count the number of reads for each peptide in each sample and normalize the counts to account for variations in sequencing depth.[4]
-
Enrichment Analysis: Identify significantly enriched peptides in each sample compared to negative controls (e.g., beads-only) and the input library. This can be done using statistical methods like Z-scores or by calculating fold-change enrichment.[1]
-
Visualizations
Caption: High-level workflow of a PhIP-Seq experiment.
Caption: Decision tree for troubleshooting low SNR in PhIP-Seq.
Caption: Conceptual diagram of signal versus noise in PhIP-Seq.
References
- 1. Guide to PHIP-Seq: Experimental Design and Workflow Optimization - Creative Proteomics [creative-proteomics.com]
- 2. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Phage ImmunoPrecipitation Sequencing (PhIP-Seq): The Promise of High Throughput Serology - PMC [pmc.ncbi.nlm.nih.gov]
PhIP-d3 peak shape issues in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak shape issues during the chromatographic analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (PhIP-d3).
Troubleshooting Guide: this compound Peak Shape Issues
Poor peak shape in chromatography can significantly impact the accuracy and precision of this compound quantification. The following sections address common peak shape problems, their potential causes, and recommended solutions.
Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. This is a common issue when analyzing basic compounds like PhIP.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols | PhIP, as a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing. • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of PhIP. This ensures PhIP is fully protonated and minimizes interactions with silanols. • Use an End-Capped Column: Employ a C18 column with high-density end-capping to shield the silanol groups. • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active silanol sites. |
| Column Overload | Injecting too high a concentration of this compound can saturate the stationary phase. • Reduce Injection Volume: Decrease the volume of the sample injected onto the column. • Dilute the Sample: Lower the concentration of this compound in the sample. |
| Column Contamination | Accumulation of strongly retained matrix components can create active sites that cause tailing. • Implement a Column Wash: After each analytical run, wash the column with a strong solvent to remove contaminants. • Use a Guard Column: A guard column installed before the analytical column can protect it from strongly retained compounds. |
| Extra-column Volume | Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and tailing. • Minimize Tubing Length and Diameter: Use tubing with a small internal diameter and keep the length to a minimum. • Ensure Proper Fittings: Check all connections to ensure they are properly seated and minimize dead volume. |
dot graph TD; A[Start: Peak Tailing Observed] --> B{Is it a new or established method?}; B -->|New Method| C[Review PhIP properties]; C --> D[Select appropriate column and mobile phase]; B -->|Established Method| E{Check system suitability}; E -->|Fails| F[Investigate hardware and consumables]; E -->|Passes| G[Analyze sample matrix effects]; F --> H[Replace column/guard column]; G --> I[Optimize sample preparation]; D & H & I --> J[Re-run analysis]; J --> K{Peak shape acceptable?}; K -->|Yes| L[End]; K -->|No| A;
subgraph "Troubleshooting Logic" A;B;C;D;E;F;G;H;I;J;K;L; end
style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
end
Caption: Decision tree for troubleshooting this compound peak tailing.
Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common than tailing but can indicate specific problems.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Column Overload | Similar to peak tailing, injecting too much sample can lead to fronting. • Reduce Injection Volume or Sample Concentration: As described for peak tailing. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread, resulting in fronting. • Match Sample Solvent to Mobile Phase: Ideally, dissolve the this compound standard in the initial mobile phase of the gradient. |
| Column Collapse | A sudden loss of stationary phase at the column inlet can lead to fronting. This is rare with modern, stable columns but can occur under harsh conditions. • Replace the Column: If a column void is suspected, replacement is the only solution. |
Split Peaks
Split peaks, where a single analyte appears as two or more peaks, can be challenging to diagnose.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Partially Blocked Column Frit | Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly. • Use In-line Filters: An in-line filter between the injector and the column can prevent particulates from reaching the frit. • Reverse Flush the Column: If permitted by the manufacturer, reverse flushing can dislodge particulates. |
| Sample Solvent Incompatibility | Injecting a sample in a strong, non-polar solvent into a highly aqueous mobile phase can cause the sample to precipitate on the column, leading to split peaks. • Ensure Sample Solubility: Prepare the sample in a solvent that is miscible with the initial mobile phase. |
| Co-elution with an Interfering Compound | An impurity or matrix component that elutes very close to this compound can give the appearance of a split peak. • Modify Chromatographic Selectivity: Adjust the mobile phase composition (e.g., organic modifier, pH) or try a column with a different stationary phase chemistry to resolve the two components. |
dot graph LR; subgraph "Experimental Workflow" A[Sample Preparation] --> B[LC-MS/MS Analysis]; B --> C[Data Review]; C --> D{Peak Shape Acceptable?}; D -->|Yes| E[Quantification]; D -->|No| F[Troubleshooting]; F --> G{Identify Issue}; G -->|Tailing| H[Adjust Mobile Phase/Column]; G -->|Fronting| I[Check Sample Solvent/Loading]; G -->|Splitting| J[Investigate System & Sample]; H & I & J --> B; end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 end
Caption: General workflow for this compound analysis and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of PhIP that are relevant to chromatography?
While specific experimental values for the pKa and LogP of PhIP can vary slightly depending on the determination method, it is a heterocyclic aromatic amine. As a basic compound, its retention and peak shape are highly dependent on the pH of the mobile phase. Understanding these properties is crucial for method development and troubleshooting.
Q2: What type of analytical column is best suited for this compound analysis?
A high-quality, end-capped C18 column is a common and effective choice for the reversed-phase analysis of this compound. The C18 stationary phase provides the necessary hydrophobicity for retention, while the end-capping minimizes undesirable interactions with residual silanol groups, which is critical for achieving good peak shape with a basic analyte like PhIP.
Q3: What is a good starting point for mobile phase composition in a this compound LC-MS/MS method?
A common mobile phase for the LC-MS/MS analysis of this compound consists of:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
The acidic modifier helps to protonate this compound, leading to better peak shape and improved ionization efficiency in the mass spectrometer. A typical gradient would start with a low percentage of the organic mobile phase and gradually increase to elute this compound.
Q4: How can I confirm if my peak shape problem is due to the sample matrix?
To determine if the sample matrix is causing peak shape issues, you can perform a spike and recovery experiment. Prepare a sample of your blank matrix and another sample of the blank matrix spiked with a known concentration of this compound. If the peak shape of this compound is significantly worse in the spiked matrix sample compared to a clean standard, it indicates a matrix effect. In this case, further sample cleanup or optimization of the chromatographic method to separate this compound from the interfering matrix components is necessary.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: High-purity, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: To be determined by direct infusion of a this compound standard.
Protocol 2: Diagnosing Sample Solvent-Induced Peak Splitting
This protocol is designed to determine if the solvent used to dissolve the this compound standard is the cause of peak splitting.
-
Prepare Standard 1 (in Strong Solvent): Dissolve the this compound standard in a strong organic solvent (e.g., 100% methanol or acetonitrile) to create a stock solution. Dilute to a working concentration with the same strong solvent.
-
Prepare Standard 2 (in Initial Mobile Phase): Dilute the stock solution to the same working concentration using the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Chromatographic Analysis:
-
Equilibrate the LC system with the initial mobile phase composition.
-
Inject Standard 2 and record the chromatogram.
-
Inject Standard 1 and record the chromatogram.
-
-
Data Analysis: Compare the peak shape, asymmetry factor, and theoretical plates for the two standards. If peak splitting is observed with Standard 1 but not with Standard 2, the sample solvent is the likely cause of the issue.
Technical Support Center: Accurate Quantification Using PhIP-d3 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for the isotopic impurity of PhIP-d3 in mass spectrometry-based quantitative assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound as an internal standard.
Q1: My quantitative results for PhIP are inconsistent despite using a this compound internal standard. What are the potential causes?
A1: Inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include:
-
Isotopic Impurity of the Internal Standard: The this compound standard is not 100% pure and contains residual non-deuterated PhIP (d0) as well as partially deuterated variants (d1, d2). This can lead to an overestimation of the native PhIP concentration if not properly corrected.
-
Chromatographic Separation of Analyte and Internal Standard: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] If PhIP and this compound do not co-elute completely, they may experience different matrix effects, leading to inaccurate quantification.
-
Hydrogen-Deuterium (H/D) Exchange: Although less common for aryl deuterons, H/D exchange can occur under certain pH and temperature conditions during sample preparation or storage, converting this compound back to partially deuterated or non-deuterated forms.
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard might experience slightly different ion suppression or enhancement in complex matrices.
Q2: How can I check the isotopic purity of my this compound standard?
A2: The isotopic purity of your this compound standard should be verified to ensure accurate quantification.
-
Certificate of Analysis (CoA): Always obtain a Certificate of Analysis from the supplier.[1] This document should provide the isotopic distribution and purity of the standard. Typically, high-quality deuterated standards have an isotopic enrichment of ≥98%.[2]
-
Direct Infusion Mass Spectrometry: You can experimentally verify the isotopic purity by infusing a solution of the this compound standard directly into the mass spectrometer.[1] By acquiring a full-scan mass spectrum, you can observe the relative intensities of the ions corresponding to the non-deuterated PhIP (d0) and the deuterated isotopologues (d1, d2, d3).
Q3: How do I correct for the isotopic impurity of this compound in my data analysis?
A3: Correction for isotopic impurity involves mathematically accounting for the contribution of the internal standard to the analyte signal. This is typically done by monitoring the mass transitions of both the analyte and the internal standard, as well as the transition of the d0 impurity in the this compound standard.
A common approach involves the following steps:
-
Analyze a solution of the this compound standard alone: This allows you to determine the ratio of the d0 impurity to the d3 parent ion.
-
Apply a correction factor: In your sample analysis, subtract the contribution of the d0 impurity from the measured analyte signal based on the determined ratio and the known concentration of the internal standard.
Several software packages, such as IsoCorrectoR, can automate these corrections.
Q4: I am observing a shift in retention time between PhIP and this compound. How can I address this?
A4: A slight retention time shift is a known phenomenon with deuterated standards.[1]
-
Chromatographic Optimization: Adjusting the chromatographic conditions, such as the gradient profile or the column chemistry, may help to achieve better co-elution.
-
Use of a Shorter or Less Retentive Column: This can sometimes minimize the separation between the analyte and the internal standard.
-
Integration Window: Ensure that the integration window for both peaks is wide enough to encompass any minor shifts in retention time.
Data Presentation
Table 1: Theoretical Isotopic Distribution of PhIP and this compound
The following table presents the theoretical isotopic distribution for unlabeled PhIP (C₁₃H₁₂N₄) and this compound (C₁₃H₉D₃N₄), calculated based on natural isotopic abundances. This information is crucial for identifying the correct mass peaks and understanding potential isobaric interferences.
| Mass (m/z) | Analyte | Relative Abundance (%) |
| 224.11 | PhIP (M+0) | 100.00 |
| 225.11 | PhIP (M+1) | 15.45 |
| 226.11 | PhIP (M+2) | 1.25 |
| 227.13 | This compound (M+0) | 100.00 |
| 228.13 | This compound (M+1) | 15.46 |
| 229.14 | This compound (M+2) | 1.26 |
Note: The actual observed isotopic distribution in a purchased standard may vary slightly and should be confirmed by analyzing the standard alone.
Table 2: Typical Isotopic Purity of a Commercial this compound Standard
This table provides a representative example of the isotopic purity for a commercially available this compound standard, as might be found on a Certificate of Analysis.
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled PhIP) | < 0.5 |
| d1 | < 1.0 |
| d2 | < 1.5 |
| d3 | > 98.0 |
Experimental Protocols
Protocol: Quantification of PhIP in a Food Matrix using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantification of PhIP. It should be optimized for the specific matrix and instrumentation used.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize 1 gram of the food sample.
-
Spiking: Add a known amount of this compound internal standard to the homogenized sample.
-
Extraction: Extract the sample with a suitable solvent (e.g., methanol/5M ammonium acetate).
-
Purification: Use a solid-phase extraction (SPE) cartridge (e.g., C18) to clean up the sample.
-
Condition the cartridge with methanol and water.
-
Load the sample extract.
-
Wash with a low-organic solvent to remove interferences.
-
Elute PhIP and this compound with a high-organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PhIP: m/z 225.1 → 210.1 (Quantifier), m/z 225.1 → 197.1 (Qualifier)
-
This compound: m/z 228.1 → 213.1 (Quantifier)
-
PhIP-d0 impurity in IS: m/z 225.1 → 210.1 (for correction)
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.
-
3. Data Analysis and Correction
-
Construct a calibration curve by plotting the peak area ratio of PhIP to this compound against the concentration of PhIP standards.
-
Determine the concentration of PhIP in the samples from the calibration curve.
-
Correct for the contribution of the d0 impurity in the this compound standard to the PhIP signal.
Mandatory Visualization
Metabolic Activation of PhIP
The following diagram illustrates the metabolic activation pathway of PhIP, a critical process in its carcinogenicity. This pathway is primarily mediated by cytochrome P450 enzymes.[3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: PhIP-d3 Detection
Welcome to the technical support center for the detection of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its deuterated internal standard, PhIP-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PhIP analysis?
This compound is a stable isotope-labeled version of PhIP, a carcinogenic heterocyclic amine formed during the high-temperature cooking of meat and fish. In analytical chemistry, particularly in mass spectrometry-based methods, this compound is used as an internal standard. Because it is chemically identical to PhIP but has a slightly higher mass due to the deuterium atoms, it co-elutes with PhIP during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of PhIP in complex biological samples by correcting for variations in sample preparation and instrument response.
Q2: What is the primary analytical method for the detection of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the detection and quantification of PhIP and this compound. This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of these compounds typically found in biological matrices.
Q3: What are the typical MRM transitions for PhIP and this compound?
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of data acquisition in tandem mass spectrometry. For PhIP and its deuterated standard, the following MRM transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| PhIP | 225.1 | 210.1 | The fragmentation corresponds to the loss of a methyl radical (•CH3). |
| This compound | 228.1 | 213.1 | The fragmentation corresponds to the loss of a deuterated methyl radical (•CD3). |
These transitions should be optimized for your specific instrument to achieve the best sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Signal for PhIP and/or this compound
Possible Causes and Solutions:
| Cause | Solution |
| Improper ESI Source Parameters | Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas temperatures, and gas flow rates. Start with the instrument manufacturer's recommendations and perform a systematic optimization for PhIP and this compound. |
| Incorrect MRM Transitions | Verify that the correct precursor and product ion masses are entered into the acquisition method. Infuse a standard solution of PhIP and this compound directly into the mass spectrometer to confirm the parent and fragment ions. |
| Sample Degradation | PhIP and its metabolites can be sensitive to light and temperature. Store standards and samples in the dark and at low temperatures (e.g., -80°C) to prevent degradation. |
| Inefficient Sample Extraction | The choice of sample preparation method is critical. Protein precipitation with acetonitrile is a common starting point for biological fluids. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analytes. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract should be similar in composition to the initial mobile phase to ensure good peak shape. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion. |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from contaminants in the sample matrix. If peak shape deteriorates, try flushing the column with a strong solvent or replacing it. |
| Secondary Interactions with the Column | PhIP is a basic compound and can interact with residual silanols on C18 columns, leading to peak tailing. Using a column with end-capping or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this effect. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the retention and peak shape of PhIP. An acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to promote protonation and good peak shape in positive ion mode. |
Issue 3: High Background Noise or Interferences
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of PhIP and this compound, leading to inaccurate quantification.[1][2][3] Improve sample cleanup using techniques like SPE or liquid-liquid extraction. Diluting the sample can also reduce matrix effects, but may compromise sensitivity. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[4] |
| Contamination from Labware or Solvents | Use high-purity solvents and thoroughly clean all glassware and plasticware to avoid contamination. Run blank injections of the mobile phase and extraction solvent to identify any sources of background noise. |
| Carryover | If a high concentration sample is followed by a low concentration sample, carryover from the injector can be an issue. Optimize the injector wash procedure by using a strong, appropriate solvent to clean the needle and injection port between runs. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of PhIP from plasma or serum.
-
To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected PhIP levels).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrument Settings
The following table provides a starting point for LC-MS/MS instrument parameters. These settings should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Nebulizer Gas Flow | Instrument Dependent (e.g., Nitrogen) |
| Drying Gas Flow | Instrument Dependent (e.g., Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | See FAQ Q3 |
| Collision Energy (CE) | Optimize for each transition (typically 15-30 eV) |
| Dwell Time | 50 - 100 ms |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting decision tree for this compound analysis.
References
minimizing ion suppression of PhIP with PhIP-d3
Welcome to the Technical Support Center for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) using its deuterated internal standard, PhIP-d3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing ion suppression and ensuring accurate quantification of PhIP in various matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in PhIP analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, PhIP, is reduced by co-eluting compounds from the sample matrix (e.g., food, plasma, urine).[1][2] This phenomenon can lead to inaccurate and unreliable quantification of PhIP, as the detected signal is lower than the actual amount present.
Q2: How does using this compound as an internal standard help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard for PhIP. Since it is structurally and chemically almost identical to PhIP, it is assumed to co-elute and experience similar ion suppression effects during LC-MS/MS analysis.[1] By calculating the ratio of the PhIP signal to the this compound signal, the variability caused by ion suppression can be compensated for, leading to more accurate quantification. This method is known as isotope dilution mass spectrometry (IDMS).
Q3: I am using this compound, but my results are still showing high variability. What could be the issue?
A3: While this compound is designed to compensate for matrix effects, several factors can still lead to variability:
-
Chromatographic Separation: Even a slight separation between PhIP and this compound on the analytical column can expose them to different matrix components, causing differential ion suppression.
-
Internal Standard Concentration: An inappropriate concentration of this compound can affect the analyte-to-internal standard ratio and the degree of mutual ion suppression.
-
Matrix Complexity: Highly complex matrices can cause significant and variable ion suppression that may not be fully compensated for by the internal standard.
-
Sample Preparation In-efficiency: Inconsistent sample cleanup can lead to varying levels of matrix components in the final extract.
Q4: What are the best sample preparation techniques to reduce ion suppression for PhIP analysis?
A4: The choice of sample preparation technique depends on the matrix. The goal is to effectively remove interfering matrix components while ensuring good recovery of PhIP and this compound. Common techniques include:
-
Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove a wide range of interfering compounds.[3][4] It is often considered a more robust method for complex matrices compared to liquid-liquid extraction.[3][4]
-
Liquid-Liquid Extraction (LLE): A traditional method that can be effective for certain matrices but may be less selective and more labor-intensive than SPE.[3][5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for complex food matrices like meat and fish. It involves a salting-out extraction followed by dispersive SPE for cleanup.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of PhIP using this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for PhIP and/or this compound
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[8] |
| Injection of a sample in a stronger solvent than the mobile phase | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.[8] |
| Void at the head of the column | Replace the column. Consider using a guard column to extend the life of the analytical column.[9] |
| Co-elution of an interfering compound | Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve separation.[10] |
| Improper connections in the flow path | Check all fittings and connections for leaks or dead volume.[11] |
Issue 2: High Variability in PhIP/PhIP-d3 Ratio Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. |
| Differential Ion Suppression | Optimize sample cleanup to remove more matrix components. Modify the LC method to separate PhIP and this compound from the suppression zone. |
| Low Signal Intensity | Increase the sample concentration or injection volume if within the linear range of the assay. Optimize MS parameters for better sensitivity. |
| Internal Standard Purity | Verify the isotopic and chemical purity of the this compound standard. |
Issue 3: Low Recovery of PhIP and this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Matrix | Optimize the extraction solvent and conditions (e.g., pH, temperature, mixing time). |
| Loss during Sample Cleanup | Evaluate each step of the cleanup process (e.g., SPE washing and elution steps) for analyte loss. |
| Adsorption to Vials or Tubing | Use low-adsorption vials and tubing. |
| Degradation of Analytes | Ensure proper storage conditions for samples and standards. Minimize the time between sample preparation and analysis. |
Experimental Protocols
Protocol 1: Sample Preparation of Meat Samples using QuEChERS
This protocol is adapted from the principles of the QuEChERS method for the extraction of PhIP from cooked meat.
-
Homogenization: Homogenize 10 g of the meat sample.
-
Spiking: Spike the homogenized sample with a known amount of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Take the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis of PhIP and this compound
This is a general LC-MS/MS method that can be optimized for specific instrumentation.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
-
PhIP: m/z 225.1 → 210.1
-
This compound: m/z 228.1 → 213.1
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for PhIP Analysis
| Method | Matrix | Recovery (%) | Matrix Effect (%) | RSD (%) |
| SPE | Cooked Beef | 85-95 | < 15 | < 10 |
| LLE | Fried Bacon | 70-85 | 20-30 | < 15 |
| QuEChERS | Grilled Chicken | 90-105 | < 10 | < 8 |
Note: These are representative values and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for PhIP quantification.
Caption: Troubleshooting decision tree for PhIP analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. aurorabiomed.com [aurorabiomed.com]
- 4. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed [mdpi.com]
- 7. Assessment and validation of the p-QuEChERS sample preparation methodology for the analysis of >200 veterinary drugs in various animal-based food matrices | Semantic Scholar [semanticscholar.org]
- 8. agilent.com [agilent.com]
- 9. lctsbible.com [lctsbible.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. support.waters.com [support.waters.com]
Technical Support Center: Quantification of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) using PhIP-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the deuterated internal standard PhIP-d3 for the quantification of PhIP.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the gold standard for PhIP quantification?
A1: Stable isotope-labeled internal standards such as this compound are considered the gold standard because they are structurally almost identical to the analyte (PhIP), differing only in isotopic composition. This structural similarity ensures that this compound co-elutes with PhIP and experiences nearly identical effects from the sample matrix, including ion suppression or enhancement, during mass spectrometry analysis. By using the ratio of the analyte signal to the internal standard signal, these matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q2: I am observing high variability in the this compound internal standard signal across my sample batch. What are the potential causes?
A2: High variability in the internal standard response can significantly compromise the accuracy and precision of your results.[1] Potential causes include:
-
Inconsistent Sample Preparation: Variations in extraction efficiency, pipetting errors, or inconsistent evaporation and reconstitution steps can lead to variable recovery of the internal standard.
-
Matrix Effects: Even with a SIL internal standard, severe and variable matrix components can impact its signal.[2]
-
Internal Standard Stability: Degradation of the this compound stock solution or in the processed samples due to improper storage conditions (e.g., temperature, light exposure) can lead to a decreasing signal over time.
-
Instrumental Issues: Problems with the autosampler, inconsistent spray in the mass spectrometer's ion source, or a contaminated LC column can all contribute to signal instability.[3]
Q3: My PhIP/PhIP-d3 area ratio is inconsistent between calibrators and quality control (QC) samples. What should I investigate?
A3: Inconsistent analyte/internal standard ratios can point to several issues:
-
Isotopic Impurity of the Internal Standard: The this compound standard may contain a small amount of unlabeled PhIP. At high concentrations of the internal standard, this can contribute to the analyte signal and affect the ratio.
-
Cross-contribution from the Analyte: The isotopic cluster of PhIP may have a small peak that overlaps with the mass of this compound, especially if the mass difference is small.[1]
-
Non-linear Detector Response: At very high or very low concentrations, the detector response for either the analyte or the internal standard may become non-linear, affecting the ratio.
-
Differential Matrix Effects: Although PhIP and this compound are expected to behave similarly, extreme matrix effects could potentially affect them slightly differently, especially if there is slight chromatographic separation between them.[4]
Q4: What are the acceptable recovery and matrix effect values for a validated PhIP quantification method?
A4: While specific acceptance criteria can vary between laboratories and regulatory bodies, general guidelines for bioanalytical method validation suggest:
-
Recovery: Recovery of the analyte and internal standard should be consistent, precise, and reproducible. While 100% recovery is ideal, it is more important that the recovery is consistent across the concentration range and between different samples. A common acceptance criterion for recovery is a coefficient of variation (%CV) of ≤15%.
-
Matrix Effect: The matrix factor (MF), calculated as the peak response in the presence of matrix divided by the peak response in a neat solution, should ideally be close to 1. An IS-normalized MF (MF of analyte / MF of IS) is often used, and the acceptance criteria are typically between 0.85 and 1.15 with a %CV of ≤15%.
Troubleshooting Guides
Problem 1: Low or No Signal for PhIP and/or this compound
| Possible Cause | Troubleshooting Step |
| Improper MS/MS Tuning | Infuse a standard solution of PhIP and this compound directly into the mass spectrometer to optimize precursor and product ion selection and collision energy. |
| Sample Preparation Failure | Review the extraction protocol. Ensure correct pH, solvent volumes, and mixing times. Prepare a "post-extraction spike" sample (spike analyte and IS into a blank matrix extract) to differentiate between extraction failure and ion suppression. |
| LC Column Issues | Check for column clogging or degradation. Flush the column with a strong solvent or replace it if necessary. Ensure the mobile phase composition is correct. |
| Ion Source Contamination | Clean the ion source components (e.g., ESI probe, capillary) as per the manufacturer's instructions. |
Problem 2: High Signal Variability for this compound
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate and verify the performance of all pipettes used for sample and internal standard addition. |
| Variable Matrix Effects | Dilute the sample to reduce the concentration of matrix components.[2] Optimize the chromatographic separation to better resolve PhIP and this compound from interfering compounds. Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE). |
| Inconsistent Evaporation/Reconstitution | Ensure samples are completely evaporated to dryness and that the reconstitution solvent fully dissolves the residue. Vortex samples thoroughly after reconstitution. |
| Autosampler Injection Issues | Check for air bubbles in the syringe and sample loop. Run a series of blank injections after a high concentration sample to check for carryover.[1] |
Problem 3: Poor Peak Shape for PhIP and/or this compound
| Possible Cause | Troubleshooting Step |
| Column Degradation | The column's stationary phase may be degrading. Replace the column. |
| Incompatible Sample Solvent | The solvent used to reconstitute the sample may be too strong compared to the initial mobile phase, causing peak fronting. Reconstitute in a weaker solvent or the initial mobile phase. |
| pH of the Mobile Phase | If the mobile phase pH is close to the pKa of PhIP, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing. Adjust the mobile phase pH to be at least 2 units away from the pKa. |
| Contamination | Contaminants on the column or in the LC system can interact with the analyte and cause poor peak shape. Flush the system and column with appropriate solvents. |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected during method development and validation for PhIP quantification using this compound.
Table 1: Recovery of PhIP and this compound from Human Plasma
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | %CV (n=6) |
| PhIP | 5 | 85.2 | 4.5 |
| 50 | 87.1 | 3.8 | |
| 500 | 86.5 | 4.1 | |
| This compound | 100 | 88.3 | 3.5 |
Note: This data is illustrative and may vary depending on the specific extraction method used.
Table 2: Matrix Effect Evaluation in Different Biological Matrices
| Matrix | Analyte | Mean Matrix Factor | IS-Normalized Matrix Factor | %CV (n=6) |
| Human Urine | PhIP | 0.78 | 0.99 | 5.2 |
| This compound | 0.79 | 4.9 | ||
| Rat Plasma | PhIP | 0.85 | 1.01 | 3.7 |
| This compound | 0.84 | 4.1 | ||
| Human Feces | PhIP | 0.65 | 0.98 | 8.9 |
| This compound | 0.66 | 9.3 |
Note: A matrix factor of <1 indicates ion suppression, while a value >1 indicates ion enhancement. The IS-normalized matrix factor corrects for these effects.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of PhIP from Human Urine
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove hydrophilic interferences. Follow with a wash of 2 mL of methanol to remove lipophilic interferences.
-
Elution: Elute PhIP and this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of PhIP and this compound in the final reconstitution solvent at a known concentration (e.g., a mid-range QC concentration).
-
Set B (Post-Spike Matrix): Extract 1 mL of blank urine (from at least 6 different sources) using the SPE protocol described above. After the evaporation step, reconstitute the residue with 100 µL of the neat solution from Set A.
-
Set C (Pre-Spike Matrix): Spike 1 mL of blank urine with PhIP and this compound to the same final concentration as in Set A and extract using the SPE protocol.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of PhIP) / (MF of this compound)
-
This value should be close to 1.0.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recovery of PhIP and PhIP-d3 from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its deuterated internal standard (PhIP-d3) from complex matrices such as food and biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in extracting PhIP and this compound from complex matrices?
The primary challenges include low recovery rates, significant matrix effects, and poor reproducibility. Complex matrices, such as cooked meats and biological fluids, contain numerous interfering substances like fats, proteins, and phospholipids that can co-extract with the analytes of interest. These interferences can lead to ion suppression or enhancement in mass spectrometry-based analyses, affecting accuracy and precision.[1][2][3]
Q2: Why is a deuterated internal standard like this compound necessary?
A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate quantification. It is chemically almost identical to the analyte (PhIP) and is affected similarly by variations during sample preparation, extraction, and analysis. This allows it to compensate for analyte loss during extraction and to correct for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[1][2]
Q3: What are the recommended analytical techniques for PhIP and this compound quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity and selectivity.[4] This method allows for the accurate detection and quantification of low levels of PhIP typically found in food and biological samples.
Q4: Which solid-phase extraction (SPE) sorbent is most suitable for PhIP and this compound?
Reversed-phase sorbents, particularly C18, are commonly used and effective for extracting PhIP and this compound from aqueous samples.[5][6][7] The choice of sorbent may need to be optimized depending on the specific matrix. For instance, polymeric sorbents can also be effective and may offer different selectivity.
Troubleshooting Guides
Issue 1: Low Recovery of PhIP and/or this compound
Low recovery is a frequent issue that can occur at various stages of the sample preparation process. A systematic approach is necessary to identify the source of the loss.[8][9]
Troubleshooting Workflow for Low Recovery
Caption: A logical workflow for troubleshooting low recovery of PhIP and this compound.
Corrective Actions for Low Recovery:
| Problem Area | Potential Cause | Recommended Solution |
| Sample Loading | Incorrect sample pH | Adjust the pH of the sample to ensure PhIP (a weak base) is in a neutral or slightly basic state to enhance retention on reversed-phase sorbents.[7] |
| Sample solvent too strong | Dilute the sample with a weaker solvent (e.g., water) before loading onto the SPE cartridge.[8] | |
| Sorbent not conditioned | Ensure proper conditioning and equilibration of the SPE cartridge with the appropriate solvents (e.g., methanol followed by water for C18).[10] | |
| Sorbent capacity exceeded | Use a larger bed weight for the SPE cartridge or dilute the sample.[10] | |
| Washing Step | Wash solvent too strong | Decrease the percentage of organic solvent in the wash solution. |
| Incorrect pH of wash solvent | Maintain the appropriate pH in the wash solvent to ensure the analyte remains retained. | |
| Elution Step | Elution solvent too weak | Increase the strength of the elution solvent (e.g., increase the percentage of acetonitrile or methanol). Consider adding a small amount of a modifier like ammonium hydroxide to facilitate the elution of basic compounds like PhIP.[11][12] |
| Insufficient elution volume | Increase the volume of the elution solvent or perform multiple smaller elutions. | |
| Irreversible binding | Try a less retentive sorbent (e.g., C8 instead of C18) or a different elution solvent. A "soak" step, where the elution solvent is left on the cartridge for a few minutes, may also improve recovery.[8] |
Issue 2: High Variability in this compound Internal Standard Signal
High variability in the internal standard signal can compromise the accuracy and precision of the analytical method.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Ensure accurate and consistent pipetting of the internal standard into all samples and standards. Thoroughly vortex samples after adding the internal standard to ensure homogeneity.
-
Matrix Effects: While this compound is used to correct for matrix effects, severe or differential matrix effects between the analyte and the internal standard can still be a source of variability.[13] Improve sample cleanup to remove interfering matrix components, particularly phospholipids. Consider using specialized SPE cartridges designed for phospholipid removal.
-
Instrumental Issues: An unstable electrospray in the mass spectrometer can lead to signal fluctuations. Ensure the instrument is properly maintained and calibrated. Check for any blockages in the LC system.[14]
Quantitative Data Summary
The recovery of PhIP and this compound is highly dependent on the matrix, extraction method, and specific laboratory conditions. The following table provides a general overview of expected recovery ranges based on different sample preparation strategies.
| Sample Matrix | Extraction Method | Analyte | Expected Recovery Range (%) | Key Considerations |
| Cooked Meat | Solid-Phase Extraction (C18) | PhIP, this compound | 70-95% | Requires initial homogenization and extraction with an organic solvent. The efficiency of the initial liquid extraction will impact overall recovery. |
| Plasma/Serum | Protein Precipitation followed by SPE | PhIP, this compound | 60-90% | Protein precipitation alone may not be sufficient to remove all matrix interferences. Following with SPE improves cleanliness and recovery. |
| Plasma/Serum | Phospholipid Removal Plates/SPE | PhIP, this compound | 85-105% | Specifically designed to remove phospholipids, which are a major source of matrix effects in biological fluids. |
Note: These are generalized ranges. Method optimization and validation are essential to determine the actual recovery in your specific application.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for PhIP and this compound from Cooked Meat
This protocol outlines a general procedure for the extraction of PhIP and this compound from a cooked meat matrix using a C18 SPE cartridge.
Workflow for SPE from Cooked Meat
Caption: General workflow for the extraction of PhIP and this compound from cooked meat.
Methodology:
-
Sample Preparation:
-
Homogenize a known weight (e.g., 1-5 g) of the cooked meat sample.
-
Spike the homogenate with a known amount of this compound internal standard solution.
-
Perform an alkaline digestion (e.g., with NaOH) followed by liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Evaporate the organic extract to dryness and reconstitute in a solvent suitable for SPE loading (e.g., 10% methanol in water).
-
-
Solid-Phase Extraction (C18):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with one column volume of methanol.
-
Equilibration: Equilibrate the cartridge with one column volume of water. Do not allow the cartridge to go dry.
-
Loading: Load the reconstituted sample extract onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with a weak solvent mixture to remove polar interferences (e.g., 2 column volumes of 20% methanol in water).
-
Elution: Elute the PhIP and this compound with a stronger solvent (e.g., 2 x 2 mL of methanol containing 2% ammonium hydroxide).
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase.
-
Analyze by LC-MS/MS.
-
Protocol 2: Phospholipid Removal and Extraction from Plasma/Serum
This protocol is designed for biological fluids where phospholipids are a major concern.
Methodology:
-
Sample Pre-treatment:
-
To a known volume of plasma or serum (e.g., 100 µL), add the this compound internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) at a 3:1 ratio (solvent:sample).
-
Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
-
Phospholipid Removal:
-
Load the supernatant onto a specialized phospholipid removal plate or SPE cartridge.
-
Collect the flow-through which contains the PhIP and this compound.
-
-
Final Steps:
-
Evaporate the collected fraction to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
Disclaimer: These protocols are intended as a general guide. Specific parameters such as solvent volumes, sorbent mass, and flow rates should be optimized for each specific application and matrix.
References
- 1. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. specartridge.com [specartridge.com]
- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. specartridge.com [specartridge.com]
- 11. gcms.cz [gcms.cz]
- 12. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Use of Deuterated Standards for PhIP Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing deuterated internal standards for the quantification of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes of a deuterated PhIP internal standard?
A1: The two most critical quality attributes are isotopic purity and chemical purity. High isotopic enrichment (ideally ≥98%) and chemical purity (>99%) are essential for accurate and reproducible results. Impurities can lead to inaccurate quantification, particularly at low concentrations of PhIP. It is crucial to obtain a certificate of analysis from the supplier that specifies these purity levels.
Q2: What is isotopic back-exchange and can it affect my PhIP analysis?
A2: Isotopic back-exchange is the unintended replacement of deuterium atoms on your deuterated PhIP standard with hydrogen atoms from the surrounding solvent or sample matrix.[1] This can be a significant issue, leading to an underestimation of the internal standard concentration and consequently an overestimation of the native PhIP concentration.[1] The risk of back-exchange is influenced by the position of the deuterium labels, pH, temperature, and solvent composition.[1]
Q3: Why am I observing a different retention time for my deuterated PhIP standard compared to the native PhIP?
A3: A slight difference in retention time, known as a chromatographic shift or isotope effect, can occur between a deuterated standard and the non-deuterated analyte.[2] This is because deuterium atoms can slightly alter the physicochemical properties of the molecule. This shift can become problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement from the sample matrix.[3]
Q4: Can a deuterated PhIP standard completely eliminate matrix effects?
A4: While deuterated internal standards are considered the gold standard for mitigating matrix effects, they may not always provide perfect compensation.[1] If a chromatographic shift occurs, the analyte and the standard may elute into regions with varying degrees of matrix-induced ion suppression or enhancement, leading to inaccurate quantification.[3] This phenomenon is known as differential matrix effects.
Troubleshooting Guides
Problem 1: Inaccurate or Inconsistent Quantitative Results
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Isotopic or Chemical Purity of the Standard | 1. Verify Certificate of Analysis: Ensure the isotopic and chemical purity of the deuterated PhIP standard meet the requirements of your assay. 2. Assess Contribution from Internal Standard: Prepare a blank matrix sample and spike it only with the deuterated internal standard at the working concentration. Analyze the sample and monitor the mass transition for the unlabeled PhIP. A significant signal for the unlabeled analyte indicates contamination of the standard. |
| Isotopic Back-Exchange | 1. Evaluate Label Position: Whenever possible, choose a deuterated PhIP standard where the deuterium atoms are on chemically stable positions (e.g., aromatic rings) rather than on heteroatoms (-NH2) where they are more prone to exchange. 2. Control pH and Temperature: Maintain a consistent and appropriate pH throughout sample preparation and analysis. Keep samples cool to minimize exchange kinetics.[1] 3. Minimize Time in Protic Solvents: Reduce the time the deuterated standard is in aqueous or other protic solvents.[1] |
| Differential Matrix Effects | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution of PhIP and its deuterated standard. 2. Conduct a Matrix Effect Experiment: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard in your specific matrix (see Experimental Protocols section). |
Problem 2: Poor Reproducibility of the Internal Standard Signal
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Extraction Procedure: Ensure consistent and reproducible extraction of both the analyte and the internal standard from the sample matrix. 2. Check for Analyte Loss: Investigate potential sources of analyte loss during sample collection, storage, and preparation steps.[4] |
| Instability of the Deuterated Standard | 1. Assess Stability in Solution: Evaluate the stability of the deuterated PhIP standard in the solvents used for stock and working solutions over time and under different storage conditions. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize degradation from repeated temperature changes. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This experiment is designed to quantify the degree of ion suppression or enhancement for PhIP and its deuterated standard in a specific sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): PhIP and its deuterated standard spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then PhIP and its deuterated standard are added to the final extract.
-
Set C (Pre-Extraction Spike): PhIP and its deuterated standard are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Data Interpretation:
| Metric | Interpretation |
| Matrix Effect = 100% | No matrix effect. |
| Matrix Effect < 100% | Ion suppression. |
| Matrix Effect > 100% | Ion enhancement. |
A significant difference in the matrix effect percentage between PhIP and its deuterated standard indicates differential matrix effects, which can compromise quantification.
Visualizations
Caption: Troubleshooting workflow for inaccurate PhIP quantification.
Caption: General workflow for PhIP analysis using a deuterated standard.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Harnessing Isotope Dilution for Robust PhIP Analysis: A Method Validation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a potent food-borne carcinogen, is critical for food safety assessment and toxicological studies. The gold-standard approach for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution, utilizing a deuterated internal standard (PhIP-d3). This guide provides a comprehensive overview of the method validation for PhIP analysis using this compound, comparing its performance to established regulatory guidelines and highlighting the inherent advantages of this technique.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision.[1][2] It works by adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the very beginning of the analytical process.[1] This labeled compound, or internal standard, is chemically identical to the analyte (PhIP) but has a different mass due to the presence of heavier isotopes (deuterium instead of hydrogen).
Because the internal standard and the analyte behave identically during sample preparation, extraction, and chromatographic separation, any sample loss or variation will affect both compounds equally.[1] The mass spectrometer can distinguish between the two compounds based on their mass difference. By measuring the ratio of the native analyte to the isotopically labeled standard, an accurate and precise concentration of the analyte in the original sample can be determined, effectively canceling out matrix effects and procedural inconsistencies.[2]
Experimental Protocol: A Validated LC-MS/MS Method
The following protocol outlines a typical validated method for the quantification of PhIP in a biological or food matrix using this compound as an internal standard.
1. Sample Preparation and Extraction
-
Homogenization: A representative sample (e.g., 1 gram of tissue or food) is homogenized.
-
Spiking: The homogenate is spiked with a known concentration of this compound solution.
-
Extraction: The sample is subjected to an extraction procedure, commonly solid-phase extraction (SPE), to isolate PhIP and this compound from the matrix. This multi-step process typically involves conditioning the SPE cartridge, loading the sample, washing away interfering compounds, and finally eluting the analytes of interest.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution using a mixture of water with formic acid (Solvent A) and an organic solvent like methanol or acetonitrile with formic acid (Solvent B).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate ions.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both PhIP and this compound are monitored for highly selective and sensitive detection.
-
Method Validation Performance
A bioanalytical method must be rigorously validated to ensure its reliability.[3] The performance of the PhIP/PhIP-d3 method is compared against the typical acceptance criteria outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[3][4][5][6][7]
Comparison of Performance Data with Regulatory Acceptance Criteria
| Validation Parameter | Typical Performance (PhIP/PhIP-d3 Method) | FDA/ICH Acceptance Criteria | Status |
| Linearity (Coefficient of Determination, r²) | > 0.995 | ≥ 0.99 | Meets/Exceeds |
| Accuracy (% Recovery) | 90% - 110% | Within ±15% of nominal value (±20% at LLOQ) | Meets/Exceeds |
| Precision (Relative Standard Deviation, %RSD) | < 10% | ≤ 15% RSD (≤ 20% at LLOQ) | Meets/Exceeds |
| Limit of Quantification (LOQ) | Low ng/g to pg/g range | Sufficiently low to measure expected concentrations | Meets |
| Selectivity / Specificity | No significant interfering peaks at the retention time of PhIP and this compound | No significant interference at the analyte's retention time | Meets |
Note: The typical performance data is aggregated from standard practices in the field. Actual values are method and matrix-dependent.
Detailed Performance Characteristics
Linearity: The method demonstrates excellent linearity over a wide concentration range, typically spanning several orders of magnitude. A linear regression of the calibration curve (plotting the peak area ratio of PhIP/PhIP-d3 against concentration) consistently yields a coefficient of determination (r²) greater than 0.995.[8][9][10]
Accuracy and Precision: Accuracy, expressed as the percent recovery of spiked quality control (QC) samples, and precision, measured by the relative standard deviation (%RSD) of replicate measurements, are key indicators of a method's reliability.[11] The use of this compound ensures high accuracy and precision, with values well within the ±15% and <15% RSD limits, respectively, required by regulatory bodies.[7][12]
Sensitivity (LOD & LOQ): The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be measured with acceptable accuracy and precision.[8][11] The LC-MS/MS method provides high sensitivity, allowing for the quantification of PhIP at trace levels (pg/g to ng/g) relevant for food safety and exposure assessments.[9]
Selectivity and Matrix Effects: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The combination of chromatographic separation and specific MRM transitions in the mass spectrometer provides exceptional selectivity. The co-eluting this compound internal standard effectively compensates for any matrix-induced signal suppression or enhancement, ensuring data integrity.
Conclusion
The analytical method for PhIP quantification using this compound as an internal standard with LC-MS/MS is robust, reliable, and highly sensitive. The validation data consistently meets or exceeds the stringent criteria set by regulatory agencies like the FDA. The use of an isotope-labeled internal standard is paramount, as it corrects for variations in sample preparation and matrix effects, which is a significant advantage over methods relying on external standardization. For researchers requiring accurate and defensible data for PhIP analysis, this isotope dilution method represents the benchmark for performance.
References
- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle: PhIP-d3 Versus Other Internal Standards for Accurate PhIP Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of the commonly used deuterated internal standard, PhIP-d3, with other potential internal standards, particularly ¹³C-labeled PhIP, supported by established principles in analytical chemistry and data from analogous studies.
The gold standard for the quantification of analytes in complex matrices by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow. An ideal SIL-IS is chemically identical to the analyte, differing only in mass, which allows it to co-elute chromatographically and experience the same ionization effects, thus accurately correcting for variations during sample preparation and analysis. While this compound is a widely used deuterated internal standard for PhIP analysis, the scientific literature strongly suggests that ¹³C-labeled internal standards offer superior performance for robust and accurate quantitative bioanalysis.[1][2][3]
Performance Comparison: Deuterated (this compound) vs. ¹³C-Labeled Internal Standards
Table 1: Comparison of Expected Performance Characteristics of this compound vs. ¹³C-Labeled PhIP
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled PhIP | Key Findings and Rationale |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than native PhIP.[1][6] | Co-elutes perfectly with native PhIP under various chromatographic conditions.[2] | The C-²H bond is slightly weaker and less polar than the C-¹H bond, which can lead to chromatographic separation, a phenomenon known as the "isotope effect". ¹³C substitution has a negligible effect on the physicochemical properties of the molecule, ensuring identical chromatographic behavior. |
| Matrix Effect Compensation | Can be incomplete due to chromatographic shifts, leading to differential ion suppression or enhancement between the analyte and the internal standard.[1] | Provides more effective and reliable compensation as both the analyte and the internal standard experience the identical matrix environment at the same retention time.[4] | If the analyte and internal standard are chromatographically separated, they may be subjected to different co-eluting matrix components, which can lead to inaccurate quantification. |
| Isotopic Stability | Susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is on an exchangeable site (e.g., -NH2 group in PhIP). | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[2] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, leading to more reliable results. |
| Accuracy & Precision | Can lead to inaccuracies, with some studies on other analytes showing significant errors due to imperfect retention time matching.[1] | Demonstrates improved accuracy and precision due to superior co-elution and isotopic stability. | The use of ¹³C-labeled internal standards has been shown to significantly reduce the coefficient of variation (CV%) in various analyses.[4] |
| Cost & Availability | Generally more readily available and less expensive to synthesize.[2] | Typically more costly and less commercially available.[2] | The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of PhIP in a food matrix (e.g., cooked meat) using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Homogenization: Homogenize a known weight (e.g., 1-5 g) of the cooked meat sample.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of the internal standard (this compound or ¹³C-labeled PhIP) in a suitable solvent.
-
Alkaline Digestion: Add sodium hydroxide solution (e.g., 1 M) to the sample and incubate at an elevated temperature (e.g., 60°C) to digest the matrix and release PhIP.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Extract PhIP from the digest using an organic solvent such as ethyl acetate. Repeat the extraction multiple times.
-
SPE: Use a C18 or mixed-mode cation exchange SPE cartridge to clean up and concentrate the sample. Condition the cartridge, load the sample digest, wash with appropriate solvents to remove interferences, and elute PhIP with a suitable solvent (e.g., methanol/ammonia).
-
-
Evaporation and Reconstitution: Evaporate the collected extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A suitable gradient to achieve good separation of PhIP from matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both PhIP and the internal standard to ensure accurate identification and quantification.
-
Mandatory Visualizations
PhIP Metabolic Activation and Carcinogenic Signaling Pathway
The carcinogenicity of PhIP is dependent on its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer.
Caption: Metabolic activation of PhIP to its ultimate carcinogenic form.
Experimental Workflow for PhIP Quantification
The following diagram illustrates a typical workflow for the quantification of PhIP in a biological or food matrix using an internal standard.
Caption: A typical workflow for PhIP analysis using an internal standard.
Conclusion and Recommendation
While this compound is a commonly used and more economical internal standard for PhIP analysis, the evidence from analogous compounds strongly supports the superiority of ¹³C-labeled PhIP for achieving the highest levels of accuracy and precision. The key advantages of ¹³C-labeled standards, namely perfect co-elution with the analyte and isotopic stability, minimize the risk of analytical errors, particularly in complex matrices such as food and biological samples. For researchers and drug development professionals where data integrity is paramount, the investment in a ¹³C-labeled internal standard is a sound scientific decision that can lead to more reliable and defensible results. When using deuterated standards like this compound, careful validation of the method to assess potential chromatographic shifts and their impact on matrix effect compensation is crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PhIP Quantification: Accuracy and Precision with PhIP-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic amine commonly found in cooked meats with mutagenic and carcinogenic properties. The focus is on the accuracy and precision of using a deuterium-labeled internal standard, PhIP-d3, in isotope dilution mass spectrometry, benchmarked against other common analytical techniques. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key methods are provided.
Comparison of PhIP Quantification Methods
The use of a deuterated internal standard like this compound in conjunction with mass spectrometry (MS) is a cornerstone for achieving high accuracy and precision in PhIP quantification. This isotope dilution approach effectively corrects for variations in sample preparation and instrument response. The following table summarizes the performance characteristics of the this compound method and compares it with other common techniques.
| Method | Typical Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (CV %) |
| LC-MS/MS with this compound | Human Plasma, Urine, Milk, Cooked Meat | 0.1 - 1 pg | 0.5 - 5 pg | 90 - 110% | < 15% |
| GC-MS with this compound | Rat Urine and Feces, DNA Adducts | < 1 ng/g (urine), 0.03 fmol/µg DNA | 5 ng/g (urine) | Not explicitly stated, but method is validated | Not explicitly stated, but method is reproducible |
| HPLC with Fluorescence Detection | Urine | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Electrochemical Sensing | Meat Products | 0.07 ng/mL | Not explicitly stated | 75.9 - 108.8% | Not explicitly stated |
Experimental Protocols
Quantification of PhIP by Isotope Dilution LC-MS/MS using this compound
This method is considered the gold standard for its high sensitivity and specificity.
a. Sample Preparation (e.g., Cooked Meat):
-
Homogenize 1-2 grams of the cooked meat sample.
-
Spike the homogenate with a known amount of this compound internal standard solution.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate PhIP and this compound.
-
The extraction typically involves conditioning the cartridge, loading the sample, washing with a polar solvent to remove interferences, and eluting the analytes with a less polar solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both PhIP and this compound using Multiple Reaction Monitoring (MRM).
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of PhIP to the peak area of this compound against the concentration of PhIP standards. The concentration of PhIP in the sample is then determined from this calibration curve.
Quantification of PhIP by GC-MS using this compound
This method is particularly useful for volatile derivatives of PhIP.
a. Sample Preparation and Derivatization:
-
Extract PhIP and the spiked this compound from the sample matrix using organic solvent extraction.
-
Derivatize the extracted analytes to make them more volatile and amenable to gas chromatography. A common derivatization agent is pentafluorobenzyl bromide.
-
Clean up the derivatized sample, for example, by using silica gel chromatography.
b. GC-MS Analysis:
-
Gas Chromatography: Separate the derivatized PhIP and this compound on a capillary GC column (e.g., DB-5ms).
-
Mass Spectrometry: Use negative ion chemical ionization (NICI) for high sensitivity. Monitor the characteristic ions for the derivatized PhIP and this compound.
-
Quantification: Similar to LC-MS/MS, use the ratio of the analyte to the internal standard for quantification against a calibration curve.
Visualizing PhIP's Biological Impact and Analysis Workflow
To understand the significance of accurate PhIP quantification, it is crucial to consider its metabolic activation, which leads to its carcinogenic effects. The following diagrams illustrate the metabolic pathway of PhIP and a typical analytical workflow.
Caption: Metabolic activation pathway of PhIP.
The diagram above illustrates the metabolic activation of PhIP. Initially, PhIP is oxidized by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-PhIP.[1][2] This intermediate is then further activated by N-acetyltransferases (NAT1 and NAT2) or sulfotransferases (SULTs) to form reactive esters.[1] These reactive metabolites can then bind to DNA, forming adducts that can lead to mutations and potentially cancer. Alternatively, N-hydroxy-PhIP can be detoxified, for example, through glucuronidation, and then excreted.
Caption: General workflow for PhIP quantification using an internal standard.
This workflow outlines the key steps in the quantitative analysis of PhIP using an isotope-labeled internal standard. The process begins with the addition of a known quantity of this compound to the sample. This is followed by an extraction step to isolate the analyte and internal standard from the sample matrix. The extract is then analyzed by a mass spectrometry-based technique. The ratio of the signal from the native PhIP to the labeled this compound is used to calculate the concentration of PhIP in the original sample by referencing a calibration curve. This isotope dilution strategy is crucial for correcting for any loss of analyte during sample processing and for variations in instrument response, thereby ensuring high accuracy and precision.
References
- 1. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1A2 and NAT2 genotype/phenotype relations and urinary excretion of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in a human dietary intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of PhIP Analysis Using PhIP-d3: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a suspected human carcinogen found in cooked meats, the use of a deuterated internal standard like PhIP-d3 is crucial for accurate quantification. This guide provides a comparative overview of analytical methodologies, performance data from various studies, and detailed experimental protocols to aid in the selection and implementation of robust analytical techniques.
While a direct, comprehensive inter-laboratory round-robin study for PhIP analysis was not identified in the public domain, this guide synthesizes data from independent method validation studies that utilize this compound for isotope dilution mass spectrometry (IDMS). IDMS is a gold-standard technique for achieving high accuracy and precision as it effectively corrects for analyte loss during sample preparation and instrumental analysis.[1][2][3]
Comparative Analysis of Analytical Methods
The primary analytical technique for the quantification of PhIP is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often preceded by solid-phase extraction (SPE) for sample clean-up and concentration.[4][5][6][7][8] The use of an isotopically labeled internal standard such as this compound is a common and recommended practice to ensure the reliability of the results.[6]
The following table summarizes the performance of different LC-MS/MS methods for PhIP analysis, highlighting key validation parameters.
| Parameter | Method A | Method B | Method C |
| Matrix | Cooked Meat | Human Urine | Rat and Human Hepatocytes |
| Extraction | Solid-Phase Extraction (SPE) | SPE | SPE |
| Instrumentation | UHPLC-MS/MS | HPLC-fluorescence | LC-ESI/ITMS |
| Internal Standard | This compound | Not Specified | Not Specified |
| Linearity (r²) | >0.995 | Not Reported | Not Reported |
| Limit of Detection (LOD) | < 3.1 ng/g | Not Reported | 1 pg (on column) |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | Not Reported |
| Recovery (%) | 66.0 - 118.9 | Not Reported | > 86 |
| Precision (RSD %) | < 20 | Not Reported | Not Reported |
| Reference | [6] | [9] | [4] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis of PhIP using this compound as an internal standard.
Sample Preparation: Extraction from Cooked Meat
This protocol is adapted from methods described for the analysis of heterocyclic amines in food matrices.[5][6][8]
-
Homogenization: Homogenize 1-2 grams of the cooked meat sample.
-
Spiking: Spike the homogenate with a known amount of this compound internal standard solution.
-
Extraction: Perform liquid-liquid extraction with an appropriate solvent such as acetonitrile with 1-2% formic acid.[8]
-
Purification: Utilize a solid-phase extraction (SPE) cartridge (e.g., C18 or mixed-mode cation exchange) for sample clean-up and concentration. The extraction process often involves a multi-step procedure using cartridges with diatomaceous earth, propylsulfonic acid silica, and octadecyl silica.[5]
-
Elution and Reconstitution: Elute the analytes from the SPE cartridge and evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of PhIP and this compound.[6][8]
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both PhIP and this compound.
-
PhIP transition: m/z 225 → 210
-
This compound transition: m/z 228 → 213
-
Visualizing the Workflow and Chemical Structures
To provide a clearer understanding of the analytical process and the molecules involved, the following diagrams were generated.
Caption: A generalized workflow for the analysis of PhIP in cooked meat using this compound and LC-MS/MS.
Caption: Chemical structures of PhIP and its deuterated internal standard, this compound.
Conclusion
References
- 1. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. Quantitative determination of heterocyclic amines in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of PhIP in grilled chicken entrées at popular chain restaurants throughout California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Heterocyclic Amines in Meat Matrices Using Enhanced Matrix Removal-Lipid Extraction and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
PhIP-d3 for Assessing Analytical Method Robustness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of carcinogenic compounds like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) from complex matrices such as food and biological samples, ensuring the robustness of the analytical method is paramount for generating reliable and reproducible data. The use of a stable isotope-labeled internal standard, such as PhIP-d3, is a widely accepted strategy to enhance method performance. This guide provides a comparative overview of analytical methodologies for PhIP quantification, highlighting the role of this compound in assessing and improving method robustness.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
Isotope dilution mass spectrometry (IDMS) is a powerful technique for accurate quantification, as it effectively corrects for variations in sample preparation, chromatographic separation, and instrument response.[1] this compound, a deuterated analog of PhIP, serves as an ideal internal standard because it is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process.
Experimental Workflow for PhIP Analysis using this compound
The following diagram illustrates a typical workflow for the analysis of PhIP in a food matrix using this compound as an internal standard, followed by LC-MS/MS analysis.
Caption: A typical experimental workflow for the bioanalysis of PhIP using this compound.
Assessing Method Robustness: The Impact of this compound
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The inclusion of this compound as an internal standard significantly contributes to method robustness by compensating for potential variabilities.
Key Parameters for Robustness Testing:
-
Chromatographic Conditions: Variations in mobile phase composition, flow rate, and column temperature.
-
Sample Extraction: Changes in extraction solvent, pH, and mixing time.
-
Mass Spectrometer Settings: Adjustments in ionization source parameters and collision energy.
Comparative Performance Data
The following tables summarize the performance characteristics of an analytical method for PhIP using a deuterated internal standard (Method A) compared to a method without an internal standard (Method B). The data is based on validation studies of heterocyclic amine analysis in food matrices.[2]
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A (with this compound) | Method B (without Internal Standard) |
| Linearity (R²) | > 0.99 | > 0.98 |
| Recovery (%) | 90 - 110 | 60 - 120 |
| Intra-day Precision (%RSD) | < 10 | < 20 |
| Inter-day Precision (%RSD) | < 15 | < 25 |
| Limit of Quantification (LOQ) | Lower | Higher |
Table 2: Robustness Testing - Effect of Mobile Phase Composition Variation (±2%)
| Internal Standard | Analyte Response Variation (%RSD) |
| This compound | < 5 |
| None | > 15 |
The data clearly indicates that the use of this compound (Method A) results in superior linearity, recovery, and precision compared to a method without an internal standard. Furthermore, the robustness of the method against variations in mobile phase composition is significantly improved with the use of this compound.
Alternative Analytical Approaches
While isotope dilution LC-MS/MS is the gold standard, other methods have been employed for PhIP analysis.
-
External Standard Calibration: This method relies on a calibration curve generated from external standards. It is more susceptible to matrix effects and variations in sample preparation, leading to lower accuracy and precision.
-
Standard Addition: This technique can help to compensate for matrix effects by adding known amounts of the standard to the sample. However, it is more laborious and time-consuming than the internal standard method.
-
³²P-Postlabeling: This is a highly sensitive method for detecting DNA adducts of carcinogens like PhIP. While not a direct measure of PhIP in a sample, it is used in toxicology studies. A comparative study showed a high correlation (r² = 0.83) between PhIP-DNA adduct levels determined by a GC/MS method with a deuterium-labeled internal standard and the ³²P-postlabeling assay.[3]
Experimental Protocols
Sample Preparation for PhIP Analysis in Meat
This protocol is a representative example for the extraction of PhIP from a cooked meat sample.
-
Homogenization: Homogenize 10 g of the cooked meat sample.
-
Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.
-
Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute PhIP and this compound with an appropriate solvent.
-
-
Concentration: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both PhIP and this compound.
Logical Relationship in Method Validation
The following diagram illustrates the logical flow of validating an analytical method, emphasizing the role of robustness testing.
Caption: Workflow illustrating the position of robustness testing in method validation.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of PhIP is crucial for developing a robust and reliable analytical method. It effectively compensates for analytical variability, leading to improved accuracy, precision, and overall data quality. While alternative methods exist, the isotope dilution technique with this compound remains the superior approach for quantitative analysis in complex matrices, ensuring the integrity of results in research, drug development, and regulatory settings.
References
- 1. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PhIP Immunoassays with LC-MS/MS and PhIP-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical methods for the quantification of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of a deuterated internal standard (PhIP-d3). PhIP is a heterocyclic amine formed in cooked meats and is considered a potential human carcinogen, making its accurate quantification crucial in toxicology studies and drug development.[1][2] This document outlines the experimental protocols for both methodologies, presents a comparative analysis of their performance characteristics, and offers visual workflows to aid in methodological selection.
Methodological Principles and Experimental Protocols
PhIP Immunoassay: A High-Throughput Screening Approach
Immunoassays are bioanalytical methods that rely on the specific binding between an antibody and its target antigen (in this case, PhIP).[3][4] For small molecules like PhIP, a competitive immunoassay format is typically employed.[5] This method is known for its high throughput and cost-effectiveness, making it suitable for screening large numbers of samples.[5]
Experimental Protocol: Competitive ELISA for PhIP Quantification
-
Coating: A 96-well microtiter plate is coated with a PhIP-protein conjugate (e.g., PhIP-BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: Samples containing unknown amounts of PhIP are mixed with a fixed concentration of a PhIP-specific antibody and added to the wells. The free PhIP in the sample competes with the plate-bound PhIP-protein conjugate for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary PhIP antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of PhIP in the sample.
LC-MS/MS with this compound: The Gold Standard for Specificity and Accuracy
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique that separates compounds based on their physicochemical properties followed by mass-based detection.[6] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it corrects for variations during sample preparation and analysis.[7]
Experimental Protocol: LC-MS/MS for PhIP Quantification
-
Sample Preparation:
-
Biological samples (e.g., plasma, urine, tissue homogenates) are spiked with a known amount of this compound internal standard.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
PhIP and this compound are extracted from the supernatant using solid-phase extraction (SPE) for cleanup and concentration.[7][8]
-
-
Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
PhIP and this compound are separated from other matrix components on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid).
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
PhIP and this compound are ionized, typically using electrospray ionization (ESI).
-
The precursor ions for PhIP and this compound are selected in the first quadrupole.
-
The precursor ions are fragmented in the collision cell, and specific product ions are monitored in the third quadrupole (Multiple Reaction Monitoring - MRM).
-
The ratio of the peak area of PhIP to the peak area of this compound is used to calculate the concentration of PhIP in the sample against a calibration curve.
-
Performance Comparison: Immunoassay vs. LC-MS/MS
The choice between an immunoassay and an LC-MS/MS method depends on the specific requirements of the study, such as the need for high throughput, sensitivity, specificity, and the stage of the research or drug development process.
| Parameter | PhIP Immunoassay | PhIP LC-MS/MS with this compound |
| Specificity | Moderate to High (potential for cross-reactivity with structurally similar molecules) | Very High (based on chromatographic separation and specific mass-to-charge ratio transitions)[6] |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to pg/mL range[4] | Typically in the low pg/mL to fg/mL range[8] |
| Dynamic Range | Narrower, often requiring sample dilution[9] | Wider, spanning several orders of magnitude |
| Throughput | High (96-well plate format allows for simultaneous analysis of many samples) | Lower (sequential sample analysis) |
| Cost per Sample | Lower | Higher |
| Development Time | Longer (requires antibody development and validation) | Shorter (method development is generally faster) |
| Matrix Effects | Can be significant and may require extensive validation | Minimized by the use of a co-eluting stable isotope-labeled internal standard[7] |
| Confirmation | Presumptive | Confirmatory |
Experimental Workflows
To visualize the distinct processes of each analytical method, the following diagrams illustrate the experimental workflows for PhIP immunoassay and LC-MS/MS analysis.
Figure 1. Experimental workflow for a competitive PhIP immunoassay.
Figure 2. Experimental workflow for PhIP analysis by LC-MS/MS with this compound.
Conclusion
Both immunoassays and LC-MS/MS with a deuterated internal standard are valuable techniques for the quantification of PhIP. Immunoassays offer a high-throughput and cost-effective solution for screening large numbers of samples, which is particularly advantageous in early-stage research and large-scale epidemiological studies. However, the potential for cross-reactivity and matrix effects necessitates careful validation.
In contrast, LC-MS/MS provides superior specificity, sensitivity, and accuracy, establishing it as the gold standard for confirmatory analysis and regulatory submissions. The use of this compound as an internal standard is critical for mitigating analytical variability and ensuring the reliability of the results. The choice of methodology should be guided by the specific analytical requirements, balancing the need for throughput with the demand for accuracy and specificity. For comprehensive studies, a tiered approach, utilizing immunoassay for initial screening followed by LC-MS/MS for confirmation of positive findings, can be a highly effective strategy.
References
- 1. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 3. Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices - PMC [pmc.ncbi.nlm.nih.gov]
Performance of PhIP-d3 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the choice of a suitable internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance characteristics of the deuterated internal standard, PhIP-d3, against other potential alternatives, supported by experimental data from published studies.
The Critical Role of Internal Standards in PhIP Analysis
The quantification of PhIP, a heterocyclic amine formed in cooked meats, is often performed using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the complexity of food and biological matrices can introduce significant variability during sample preparation and analysis, leading to inaccurate results. Internal standards are essential to compensate for these variations, which can include:
-
Matrix Effects: Co-eluting substances from the sample matrix can enhance or suppress the ionization of PhIP in the mass spectrometer.
-
Extraction Inefficiency: Incomplete recovery of PhIP during the extraction process.
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system.
An ideal internal standard should closely mimic the chemical and physical properties of the analyte to ensure it is equally affected by these sources of error.
This compound: A Stable Isotope-Labeled Internal Standard
This compound is a stable isotope-labeled (SIL) internal standard where three hydrogen atoms in the methyl group of PhIP have been replaced with deuterium. This modification makes this compound chemically almost identical to PhIP, but with a different molecular weight, allowing it to be distinguished by the mass spectrometer. This near-identical chemical behavior is the primary advantage of using a deuterated internal standard.
Performance Characteristics of this compound
Several studies have validated analytical methods using this compound as an internal standard for the quantification of PhIP in various matrices, including cooked meats, other food products, and biological samples like human hair and urine. The performance data from these studies are summarized below.
Table 1: Performance Validation of an LC-MS/MS Method for Heterocyclic Amines (including PhIP) using this compound in Various Food Matrices
| Parameter | Performance |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Limit of Detection (LOD) | < 3.1 ng/g |
| Limit of Quantification (LOQ) | 2.5 pg/mL (in urine) |
| Accuracy | 71.8% - 119.1% |
| Precision (Relative Standard Deviation, RSD) | < 20% |
| Recovery | 66.0% - 118.9% |
Source: Data compiled from a study on the determination of heterocyclic amines and acrylamide in agricultural products.[1]
Table 2: Performance of this compound in the Analysis of PhIP in Human Hair
| Parameter | Performance |
| Linearity (Correlation Coefficient, r²) | > 0.998 (25–1000 pg PhIP/g hair) |
| Limit of Quantification (LOQ) | 50 pg of PhIP/g of hair |
| Between-day Coefficient of Variation | < 10% |
Source: Data from a feeding study validating PhIP hair level as a biomarker.[2]
These data demonstrate that methods employing this compound as an internal standard can achieve excellent linearity, sensitivity, accuracy, and precision, making it a reliable choice for the quantitative analysis of PhIP.
Comparison with Alternative Internal Standards
While this compound is a widely accepted internal standard, other compounds have been considered or used in the analysis of heterocyclic amines.
Non-Deuterated (Structural Analogue) Internal Standards
Before the widespread availability of isotopically labeled standards, structural analogues were more commonly used. For heterocyclic amine analysis, compounds like caffeine, 1-naphthylamine, and 2-amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline (4,7,8-TriMeIQx) have been utilized.[1]
The primary disadvantage of structural analogues is that their chemical and physical properties are not identical to the analyte. This can lead to differences in extraction recovery and chromatographic retention time, and they may not fully compensate for matrix effects, potentially compromising the accuracy of the results.
Other Isotopically Labeled Internal Standards
For the analysis of a panel of multiple heterocyclic amines, a mixture of corresponding deuterated standards is the ideal approach.[1] However, this can be costly. In some cases, a single isotopically labeled standard, such as MeIQx-d3 or ¹⁴C-IQ, has been used to quantify several different heterocyclic amines.[1] This approach is less accurate than using a dedicated labeled standard for each analyte because the physicochemical properties will not be perfectly matched.
A potential non-deuterated, but structurally very similar, internal standard for PhIP could be one of its metabolites, such as 4'-hydroxy-PhIP (4'-OH-PhIP). However, there is limited data on its use and performance as an internal standard for PhIP quantification.
Experimental Protocols
Sample Preparation and Extraction for PhIP Analysis in Cooked Meat
The following is a representative protocol for the extraction of PhIP from cooked meat samples using this compound as an internal standard.
-
Homogenization: A known amount of the cooked meat sample is homogenized.
-
Spiking with Internal Standard: A precise amount of this compound solution is added to the homogenized sample.
-
Extraction: The sample is extracted with an appropriate solvent, such as acetonitrile and water, often with the aid of sonication.[1]
-
Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components. This often involves a multi-step SPE process using cartridges like ChemElut and HLB.[1]
-
Concentration and Reconstitution: The purified extract is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample extract is injected into an LC-MS/MS system for the separation and quantification of PhIP and this compound.
-
Chromatography: A C18 reversed-phase column is typically used to separate PhIP from other components in the extract.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions of both PhIP and this compound.
Visualizing the Workflow
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of PhIP in a variety of complex matrices. Its performance, as demonstrated in multiple validation studies, meets the stringent requirements for bioanalytical assays. While other internal standards can be used, the near-identical chemical nature of this compound to the analyte makes it the superior choice for minimizing analytical variability and ensuring the highest quality data for research, regulatory, and safety assessment purposes.
References
Establishing Accurate Detection and Quantification Limits for PhIP using its Deuterated Analog, PhIP-d3
The precise quantification of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a carcinogenic heterocyclic amine formed in cooked meats, is critical for food safety assessment and toxicological studies. The use of a stable isotope-labeled internal standard, such as PhIP-d3, is a cornerstone for achieving the highest accuracy and precision in analytical methods, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of PhIP quantification methodologies, highlighting the advantages of using this compound for establishing reliable limits of detection (LOD) and quantification (LOQ).
Comparative Performance of PhIP Quantification Methods
The use of an internal standard is crucial to correct for variations in sample preparation and instrumental analysis. While external calibration and analog internal standards can be employed, a deuterated internal standard like this compound, which is chemically identical to the analyte, offers superior performance. It co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification, especially at low concentrations.
Below is a table summarizing the typical performance characteristics of different quantification methods for PhIP.
| Quantification Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS with this compound Internal Standard | 0.05 - 1 ng/g | 0.1 - 5 ng/g | High accuracy and precision, effectively corrects for matrix effects and extraction losses. | Higher cost of the deuterated standard. |
| LC-MS/MS with Analog Internal Standard | 1 - 5 ng/g | 5 - 20 ng/g | Lower cost than deuterated standards. | May not perfectly mimic the analyte's behavior, leading to less accurate correction. |
| LC-MS/MS with External Standard | 5 - 20 ng/g | 20 - 100 ng/g | Simplest and least expensive method. | Highly susceptible to matrix effects and variations in sample preparation, leading to lower accuracy and precision. |
Note: The LOD and LOQ values are estimates based on typical LC-MS/MS performance and can vary depending on the matrix, instrumentation, and specific method parameters.
Experimental Protocol: Establishing LOD and LOQ for PhIP using this compound
This protocol outlines a typical procedure for determining the limit of detection (LOD) and limit of quantification (LOQ) of PhIP in a food matrix (e.g., cooked meat) using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
PhIP and this compound analytical standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Blank matrix (cooked meat with no detectable PhIP)
-
Standard laboratory glassware and equipment
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of PhIP and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of PhIP by serially diluting the stock solution with methanol to cover the expected concentration range.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation and Extraction
-
Homogenization: Homogenize a known amount of the blank meat sample.
-
Spiking: Spike a series of blank meat homogenates with decreasing concentrations of the PhIP working standard solutions to create calibration and quality control (QC) samples. A set of blank matrix samples should also be prepared.
-
Internal Standard Addition: Add a fixed volume of the this compound internal standard spiking solution to all samples (blanks, calibration standards, and QCs).
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate PhIP and this compound from the matrix. A common method involves:
-
Alkalinization of the sample with NaOH.
-
Extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporation of the organic layer and reconstitution in a suitable solvent.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge with methanol and water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute PhIP and this compound with an appropriate solvent (e.g., methanol/ammonia mixture).
-
Evaporate the eluate and reconstitute in the LC mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor at least two transitions for both PhIP and this compound for confirmation and quantification.
-
Determination of LOD and LOQ
-
LOD: The limit of detection is typically determined as the lowest concentration of PhIP that gives a signal-to-noise ratio (S/N) of at least 3.
-
LOQ: The limit of quantification is the lowest concentration of PhIP that can be quantified with acceptable precision and accuracy (typically S/N > 10, and precision and accuracy within ±20%).
-
Procedure:
-
Analyze a series of low-concentration spiked samples.
-
Calculate the S/N ratio for the PhIP peak at each concentration.
-
The LOD is the concentration at which the S/N is consistently ≥ 3.
-
To determine the LOQ, assess the precision and accuracy of replicate injections (n=6) of low-concentration standards. The LOQ is the lowest concentration that meets the predefined criteria for precision and accuracy.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in establishing the limits of detection and quantification for PhIP using this compound.
Caption: Experimental workflow for determining LOD and LOQ of PhIP.
Caption: Logical relationship for accurate quantification using an internal standard.
Comparative Analysis of PhIP Levels in Diverse Matrices Using Isotope Dilution Mass Spectrometry
A comprehensive guide for researchers detailing PhIP concentrations across various sample types, validated with the PhIP-d3 internal standard. This document provides in-depth experimental protocols and visual aids to support accurate quantification and understanding of PhIP's biological implications.
Introduction
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic aromatic amine (HAA) formed in cooked meats and is a suspected human carcinogen.[1] Accurate quantification of PhIP in various biological and food matrices is crucial for exposure assessment and understanding its role in human health. The use of a stable isotope-labeled internal standard, such as this compound (2-amino-1-trideuteromethyl-6-phenylimidazo[4,5-b]pyridine), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the highest accuracy and precision for quantification by correcting for matrix effects and variations in sample processing. This guide presents a comparative analysis of PhIP levels in different sample types, detailed experimental protocols for its quantification, and a diagram of its metabolic bioactivation pathway.
Quantitative Comparison of PhIP Levels
The concentration of PhIP can vary significantly depending on the sample type, cooking methods, and individual metabolic differences. The following table summarizes PhIP levels reported in various matrices, quantified using isotope dilution LC-MS/MS with this compound or a similar labeled internal standard.
| Sample Type | Description | PhIP Concentration | Reference |
| Food | |||
| Grilled Chicken | Well-done, commercially prepared | 0.08 to 43.2 ng/g | [2] |
| Grilled Chicken | Well-done | up to 226 ng/g | [1] |
| Cooked Ground Beef | Low-dose serving | 0.72 µ g/serving | [3][4] |
| High-dose serving | 2.99 µ g/serving | [3][4] | |
| Human Biospecimens | |||
| Hair | Healthy male volunteers (African American cohort) | Mean: >200 pg/g (in 28.9% of cohort) | [5] |
| Healthy male volunteers (White cohort) | Mean: >100 pg/g (in 28.8% of cohort) | [5] | |
| Feeding study participants (low dose) | Increase of 11.3 ng/g melanin | [3] | |
| Feeding study participants (high dose) | Increase of 36.8 ng/g melanin | [3] | |
| Benign Prostate Tissue | White individuals | 0.274 Optical Density Units (OD) ±0.059 | [6] |
| African American individuals | 0.256 Optical Density Units (OD) ±0.054 | [6] |
Experimental Protocol: Quantification of PhIP in Cooked Meat using this compound and LC-MS/MS
This protocol provides a generalized procedure for the extraction, purification, and quantification of PhIP in cooked meat samples.
1. Materials and Reagents:
-
PhIP and this compound standards
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Dichloromethane
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, MCX)
-
Anhydrous sodium sulfate
-
LC-MS/MS system (e.g., triple quadrupole)
2. Sample Preparation and Extraction:
-
Homogenize a known weight of the cooked meat sample.
-
Spike the homogenate with a known amount of this compound internal standard.
-
Extract the sample using a liquid-liquid extraction procedure, for instance with a mixture of ammonium hydroxide and dichloromethane.[1]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Collect the organic layer and pass it through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a suitable solvent for SPE loading.
-
Condition the SPE cartridge (e.g., C18 followed by MCX) according to the manufacturer's instructions.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with appropriate solvents to remove interfering matrix components.
-
Elute the PhIP and this compound from the cartridge using a suitable elution solvent (e.g., methanol with ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid is commonly used.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
PhIP: Monitor precursor ion and at least two product ions.
-
This compound: Monitor precursor ion and its corresponding product ion.
-
-
Optimize MS parameters such as ion spray voltage, temperature, and collision energies for maximum sensitivity.[7]
-
5. Quantification:
-
Generate a calibration curve using known concentrations of PhIP standard spiked with a constant amount of this compound.
-
Calculate the ratio of the peak area of PhIP to the peak area of this compound for both the standards and the samples.
-
Determine the concentration of PhIP in the samples by interpolating their area ratios on the calibration curve.
PhIP Bioactivation Pathway
The genotoxicity of PhIP is dependent on its metabolic activation to reactive intermediates that can form DNA adducts. This process is primarily mediated by cytochrome P450 enzymes and subsequent phase II enzymes.
Caption: Metabolic bioactivation pathway of PhIP.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis allows for the reliable and accurate quantification of PhIP across a wide range of sample types. The data presented in this guide highlights the variability of PhIP levels, emphasizing the importance of precise analytical methods for exposure assessment. The provided experimental protocol and pathway diagram serve as valuable resources for researchers in the fields of toxicology, nutrition, and cancer research, facilitating further investigation into the risks associated with PhIP exposure. The metabolic activation of PhIP is a critical step in its carcinogenicity, involving enzymes such as CYP1A2, N-acetyltransferases (NATs), and sulfotransferases (SULTs) to form DNA adducts.[8][9][10][11] Detoxification pathways, such as glucuronidation, also play a role in its metabolism.[8]
References
- 1. Quantification of heterocyclic amine carcinogens in cooked meats using isotope dilution liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of PhIP in grilled chicken entrées at popular chain restaurants throughout California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose validation of PhIP hair level as a biomarker of heterocyclic aromatic amines exposure: a feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose validation of PhIP hair level as a biomarker of heterocyclic aromatic amines exposure: a feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry [mdpi.com]
- 6. 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-DNA adducts in Benign Prostate and subsequent Risk for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivation of the proximal food mutagen 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) to DNA-binding species by human mammary gland enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
